Product packaging for PI4KIIIbeta-IN-10(Cat. No.:CAS No. 1881233-39-1)

PI4KIIIbeta-IN-10

Cat. No.: B1139376
CAS No.: 1881233-39-1
M. Wt: 475.6 g/mol
InChI Key: PLUYFBRIGUAKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: this compound is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. This compound shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N3O5S2 B1139376 PI4KIIIbeta-IN-10 CAS No. 1881233-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUYFBRIGUAKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022543
Record name PI4KIIIbeta-IN-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881233-39-1
Record name PI4KIIIbeta-IN-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PI4KIIIbeta-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). This document details its molecular target, downstream cellular effects, and its activity in relevant assays, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of PI4P Synthesis

This compound exerts its effects through the direct and potent inhibition of the lipid kinase PI4KIIIβ.[1][2] PI4KIIIβ is a key enzyme responsible for the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and trans-Golgi network (TGN).[3][4] By inhibiting PI4KIIIβ, this compound effectively depletes the pool of PI4P in these crucial cellular compartments. This disruption of PI4P homeostasis is the primary event that triggers a cascade of downstream cellular consequences.

Quantitative Inhibitor Profile

This compound has been characterized as a highly potent and selective inhibitor of PI4KIIIβ. The following tables summarize the key quantitative data regarding its inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Selectivity vs. PI4KIIIβReference
PI4KIIIβ 3.6 -[1][2][5]
PI3KC2γ~1,000>277-fold[2][6]
PI4KIIIα~3,000>833-fold[2][6]
PI3Kα~10,000>2777-fold[2][6]
PI4K2α>20,000 (<20% inhibition at 20 µM)>5555-fold[2][5]
PI4K2β>20,000 (<20% inhibition at 20 µM)>5555-fold[2][5]
PI3Kβ>20,000 (<20% inhibition at 20 µM)>5555-fold[2][5]

Table 2: Cellular Activity of this compound

AssayCell LineEndpointValue (µM)Reference
Antiviral ActivityHuh7.5 (HCV replicon)EC501.3[1][7]
CytotoxicityHuh7.5CC50>32[1][2][7]

Signaling Pathways and Cellular Consequences

The depletion of PI4P at the Golgi by this compound disrupts several critical cellular processes that are dependent on this phosphoinositide.

Disruption of Golgi Trafficking and Secretion

PI4P is a crucial lipid for the structural integrity and function of the Golgi apparatus.[3][4] It acts as a docking site for a variety of effector proteins that regulate vesicular trafficking and the transport of lipids and proteins from the Golgi to other destinations within the cell.[4][8] Inhibition of PI4KIIIβ by this compound leads to a reduction in Golgi-derived PI4P, which is expected to impair secretory pathways and the proper sorting of cargo.

PI4KIIIbeta_Signaling cluster_golgi Golgi Apparatus PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylation Effector PI4P Effector Proteins (e.g., FAPP, OSBP, CERT) PI4P->Effector Recruitment & Activation Viral_Replication Viral Replication (e.g., HCV) PI4P->Viral_Replication Essential Host Factor PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta Inhibition Vesicular_Trafficking Vesicular Trafficking & Secretory Pathway Effector->Vesicular_Trafficking Regulation Cell_Migration Cell Migration & Focal Adhesion Dynamics Vesicular_Trafficking->Cell_Migration Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Lipid Kinase Assay (IC50 Determination) HCV_Replicon HCV Replicon Assay (EC50 Determination) Therapeutic_Index Therapeutic Index (CC50 / EC50) HCV_Replicon->Therapeutic_Index Cytotoxicity Cytotoxicity Assay (CC50 Determination) Cytotoxicity->Therapeutic_Index Cell_Migration_Assay Cell Migration Assay (e.g., Wound Healing) PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->Kinase_Assay PI4KIIIbeta_IN_10->HCV_Replicon PI4KIIIbeta_IN_10->Cytotoxicity PI4KIIIbeta_IN_10->Cell_Migration_Assay

References

The Discovery and Development of PI4KIIIbeta-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ). The document details the quantitative data associated with its activity, the experimental protocols for its characterization, and the signaling pathways it modulates.

Introduction to PI4KIIIβ and its Role in Disease

Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, primarily responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[1] This lipid product is a key component of cellular membranes, particularly at the Golgi apparatus, and serves as a precursor for other important signaling molecules like PIP2 and PIP3.[1] PI4KIIIβ plays a vital role in various cellular processes, including membrane trafficking and signal transduction.

Crucially, a growing body of evidence has implicated PI4KIIIβ as a critical host factor for the replication of a wide range of RNA viruses.[2][3][4] Viruses such as Hepatitis C Virus (HCV), poliovirus, rhinoviruses, and coronaviruses hijack the host cell's PI4KIIIβ to create specialized PI4P-enriched membranous structures known as replication organelles.[2][4][5] These organelles provide a scaffold for the assembly of the viral replication machinery, enabling efficient viral genome replication.[2][5] Consequently, inhibiting PI4KIIIβ has emerged as a promising broad-spectrum antiviral strategy.[3]

Discovery and Development of this compound

This compound was developed through a structure-based drug design approach, starting from the known PI4K inhibitor PIK93.[1] While potent, PIK93 exhibited significant cross-reactivity with Class I and III phosphoinositide 3-kinases (PI3Ks). The development of this compound (referred to as compound 10 in the primary literature) aimed to enhance both potency and selectivity for PI4KIIIβ.[1] This effort led to a molecule with a more than 5-fold increase in potency against PI4KIIIβ and over 1000-fold greater selectivity against related lipid kinases like PI3Kγ and vps34.[1]

Development Workflow

The development of this compound followed a rational, structure-guided optimization process.

G cluster_0 Lead Identification & Optimization lead_compound Lead Compound (PIK93) sar_studies Structure-Activity Relationship (SAR) Studies lead_compound->sar_studies structure_based_design Structure-Based Drug Design sar_studies->structure_based_design synthesis Synthesis of Derivatives structure_based_design->synthesis in_vitro_screening In Vitro Screening (Kinase Assays) synthesis->in_vitro_screening selectivity_profiling Selectivity Profiling in_vitro_screening->selectivity_profiling lead_optimization Lead Optimization selectivity_profiling->lead_optimization lead_optimization->synthesis Iterative Cycles pi4kiii_in_10 This compound (Compound 10) lead_optimization->pi4kiii_in_10

Caption: Development workflow of this compound.

Quantitative Data

This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nM.[6] It demonstrates excellent selectivity over other related lipid kinases.

Target KinaseIC50Reference
PI4KIIIβ 3.6 nM [6]
PI3KC2γ~1 µM[6]
PI4KIIIα~3 µM[6]
PI3Kα~10 µM[6]
PI4K2α>20 µM (<20% inhibition)[6]
PI4K2β>20 µM (<20% inhibition)[6]
PI3Kβ>20 µM (<20% inhibition)[6]

In cellular assays, this compound effectively inhibits the replication of Hepatitis C Virus (HCV) with minimal cytotoxicity.

AssayValueReference
HCV Replication IC50 1.3 µM
Cytotoxicity CC50 >32 µM

Signaling Pathway

PI4KIIIβ is a key enzyme in the phosphoinositide signaling pathway. Its inhibition by this compound disrupts the production of PI4P, which is essential for the formation of viral replication organelles.

G cluster_0 PI4KIIIβ Signaling in Viral Replication pi Phosphatidylinositol (PI) pi4kiii_beta PI4KIIIβ pi->pi4kiii_beta Substrate pi4p Phosphatidylinositol 4-Phosphate (PI4P) pi4kiii_beta->pi4p Catalyzes replication_organelle Replication Organelle Formation pi4p->replication_organelle Essential for viral_hijacking Viral Protein Hijacking viral_hijacking->pi4kiii_beta Recruits & Activates viral_replication Viral RNA Replication replication_organelle->viral_replication Scaffold for pi4kiii_in_10 This compound pi4kiii_in_10->pi4kiii_beta Inhibits

Caption: PI4KIIIβ signaling pathway in viral replication.

Experimental Protocols

Lipid Kinase Assay (Membrane Capture Assay)

This protocol is used to determine the in vitro potency of inhibitors against PI4KIIIβ.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • L-α-Phosphatidylinositol (PI)

  • DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • γ-³²P-ATP

  • Kinase Assay Buffer (20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.075 mM Triton X-100, 0.5 mM EGTA, 1 mM DTT)

  • Bovine Serum Albumin (BSA)

  • This compound or other test inhibitors

  • 10% DMSO

  • 0.2 µm nitrocellulose membrane

  • Wash Buffer (1M NaCl, 1% Phosphoric Acid)

  • Phosphor screen

  • Typhoon 9500 phosphorimager or equivalent

Procedure:

  • Prepare PI:DOPS:DOPC liposomes by sonicating L-α-Phosphatidylinositol and DOPS:DOPC lipids in water to a final concentration of 1 mg/mL.

  • Prepare the inhibitor solution by diluting the test compound (e.g., this compound) in 10% DMSO and kinase assay buffer to a 5x final concentration.

  • In a 2.5x reaction mix, combine the kinase assay buffer, PI:DOPS:DOPC liposomes, BSA, and recombinant PI4KIIIβ enzyme in a total volume of 10 µL.

  • Add 5 µL of the 5x inhibitor solution to the enzyme mixture and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2.5x solution containing cold ATP and γ-³²P-ATP. The final reaction conditions should be: 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.075 mM Triton X-100, 0.5 mM EGTA, 1 mM DTT, 100 µM PI, 500 ng/µL BSA, 2.5 nM PI4KIIIβ, 2% DMSO, 10 µM ATP, and 1 µCi γ-³²P-ATP.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Spot 4 µL of the completed reaction onto a 0.2 µm nitrocellulose membrane.

  • Dry the membrane for 5 minutes under a heat lamp.

  • Wash the membrane once for 30 seconds, followed by six 5-minute washes with the Wash Buffer.

  • Dry the membrane for 20 minutes under a heat lamp.

  • Expose the dried membrane to a phosphor screen overnight.

  • Image the screen using a phosphorimager (e.g., Typhoon 9500).

  • Quantify the signal intensities to determine the level of kinase inhibition.

HCV Replication Assay (Luciferase Reporter Assay)

This cell-based assay is used to measure the antiviral activity of inhibitors against HCV.

Materials:

  • Huh-7.5.1 cells (or other suitable human hepatoma cell line)

  • HCV reporter virus expressing a luciferase gene (e.g., Renilla or Firefly luciferase)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound or other test inhibitors

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed Huh-7.5.1 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the serially diluted inhibitor. Also, include a vehicle control (DMSO) and a no-treatment control.

  • Infect the cells with the HCV luciferase reporter virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity in each well using a luminometer.

  • Separately, assess cell viability in a parallel plate treated with the same concentrations of the inhibitor using a suitable assay (e.g., CellTiter-Glo or MTT) to determine the CC50.

  • Calculate the IC50 value for HCV replication inhibition by plotting the luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of PI4KIIIβ, developed through a rigorous structure-based design approach. Its ability to effectively block HCV replication in cellular models with low cytotoxicity highlights the potential of targeting host factors for antiviral therapy. The detailed experimental protocols and an understanding of the underlying signaling pathway provide a solid foundation for further research and development of PI4KIIIβ inhibitors as broad-spectrum antiviral agents.

References

Structural Characterization of PI4KIIIbeta-IN-10 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and quantitative aspects of the binding between the potent inhibitor PI4KIIIbeta-IN-10 and its target, Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). The information presented herein is curated for professionals in the fields of cell biology, virology, and oncology research, as well as those involved in kinase inhibitor development.

Introduction

Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[1][2] This lipid messenger is vital for maintaining Golgi structure, regulating membrane trafficking, and facilitating the replication of numerous RNA viruses, including poliovirus and hepatitis C virus.[1][3] The critical role of PI4KIIIβ in these pathological processes has made it a significant target for therapeutic intervention.

This compound has emerged as a highly potent and selective inhibitor of PI4KIIIβ.[4][5][6][7][8][9] Its development has been instrumental in elucidating the cellular functions of this kinase and presents a promising scaffold for the design of novel antiviral and anticancer agents.[1][3] This guide will detail the binding characteristics of this compound, the experimental methodologies used for its characterization, and the broader signaling context of its target.

Quantitative Binding and Selectivity Data

The potency and selectivity of this compound have been rigorously quantified through various enzymatic assays. The following tables summarize the key inhibitory concentrations (IC50) and selectivity profile against a panel of related lipid kinases.

Target Inhibitor IC50 (nM)
PI4KIIIβThis compound3.6[4][5][6][7][8][9]

Table 1: Potency of this compound against PI4KIIIβ.

Kinase This compound Inhibition
PI3KC2γWeak inhibition (IC50 ~1 µM)[4][6][7]
PI3KαWeak inhibition (IC50 ~10 µM)[6][7]
PI4KIIIαWeak inhibition (IC50 ~3 µM)[6][7]
PI4K2α<20% inhibition at 20 µM[4][6][7]
PI4K2β<20% inhibition at 20 µM[4][6][7]
PI3Kβ<20% inhibition at 20 µM[4][6][7]

Table 2: Selectivity Profile of this compound. this compound demonstrates over 200-fold selectivity for PI4KIIIβ over other tested kinases.[6]

Structural Basis of Inhibition

The molecular basis for the potent and selective inhibition of PI4KIIIβ by the inhibitor series including this compound was elucidated through X-ray crystallography. While the co-crystal structure was determined with a closely related analog (compound 9), it provides critical insights into the binding mode of this compound due to their structural similarity.[1]

The inhibitor binds in the ATP-binding pocket of the kinase domain of PI4KIIIβ.[1] Key interactions include:

  • Hinge Region Interaction: Two hydrogen bonds are formed between the thiazole and acetamide moieties of the inhibitor and the backbone amide and carbonyl groups of Valine 598 in the hinge region of the kinase.[1]

  • Catalytic Loop Interaction: A hydrogen bond is formed between the sulfonamide group of the inhibitor and the catalytic Lysine 549.[1]

  • Specificity Pocket Interaction: A crucial hydrogen bond is formed between the para-hydroxy group on the N-phenol sulfonamide of the inhibitor and the carbonyl group of Glycine 660, contributing to the inhibitor's specificity.[1]

These interactions collectively anchor the inhibitor in a crescent shape that conforms to the active site, effectively blocking ATP binding and subsequent phosphotransfer activity.[1]

Experimental Protocols

The characterization of this compound binding relies on a combination of biochemical and structural biology techniques.

Lipid Kinase Assay (ADP-Glo™ Assay)

This assay is a common method to determine the inhibitory activity of compounds against lipid kinases.[10]

  • Enzyme and Substrate Preparation: Recombinant PI4KIIIβ enzyme is used. The lipid substrate, such as L-α-Phosphatidylinositol, is prepared in a vesicle solution (e.g., with DOPS:DOPC).[8]

  • Inhibitor Preparation: this compound is serially diluted to various concentrations in a suitable solvent like DMSO.[8]

  • Reaction Setup: The kinase, lipid substrate, and inhibitor are combined in a reaction buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT).[8] The mixture is incubated to allow for inhibitor binding.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP, including a tracer amount of γ-³²P-ATP.[8] The reaction is allowed to proceed for a set time and then terminated.

  • Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured using the ADP-Glo™ kinase assay system. This involves converting the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Alternatively, the incorporation of ³²P into the lipid substrate can be measured by spotting the reaction mixture onto a membrane, washing away unincorporated ATP, and quantifying the radioactivity.[8]

  • Data Analysis: The luminescent or radioactive signal is plotted against the inhibitor concentration to determine the IC50 value.

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to its target provides atomic-level detail of the interaction.

  • Protein Expression and Purification: A construct of PI4KIIIβ, often truncated to remove flexible regions and improve crystallization propensity, is expressed in a suitable system (e.g., insect cells).[1][11] The protein is then purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified PI4KIIIβ is incubated with the inhibitor in excess to ensure saturation of the binding site.

  • Crystallization: The protein-inhibitor complex is subjected to high-throughput crystallization screening to identify conditions that yield well-diffracting crystals. This involves varying parameters such as precipitant concentration, pH, and temperature.

  • Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final atomic coordinates of the structure.[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the PI4KIIIβ signaling pathway, the experimental workflow for its structural characterization, and the logical relationship of inhibitor binding.

PI4KIIIbeta_Signaling_Pathway cluster_membrane Cell Membrane cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylates PIP5K PIP5K PI4P->PIP5K Substrate PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PIP5K->PIP2 Phosphorylates PI3K PI3K PIP2->PI3K Substrate PIP3 Phosphatidylinositol 3,4,5-trisphosphate (PIP3) PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Cell_Processes Cell Proliferation, Migration, Survival Akt->Cell_Processes Regulates PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta Inhibits

Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start protein_production PI4KIIIβ Protein Production (Expression & Purification) start->protein_production inhibitor_synthesis This compound Synthesis start->inhibitor_synthesis biochemical_assay Biochemical Assays (e.g., ADP-Glo) protein_production->biochemical_assay structural_studies Structural Studies (X-ray Crystallography) protein_production->structural_studies inhibitor_synthesis->biochemical_assay inhibitor_synthesis->structural_studies determine_ic50 Determine IC50 & Selectivity biochemical_assay->determine_ic50 data_analysis Data Analysis & Interpretation determine_ic50->data_analysis cocrystal_structure Solve Co-crystal Structure structural_studies->cocrystal_structure cocrystal_structure->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Characterizing this compound Binding.

Inhibitor_Binding_Logic cluster_kinase PI4KIIIβ Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Binding_Pocket->Phosphorylation Leads to No_Phosphorylation Inhibition of Phosphorylation ATP_Binding_Pocket->No_Phosphorylation Leads to ATP ATP ATP->ATP_Binding_Pocket Binds to PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->ATP_Binding_Pocket Competitively Binds to

Caption: Logical Relationship of Competitive Inhibition by this compound.

Conclusion

This compound is a powerful research tool for dissecting the physiological and pathological roles of PI4KIIIβ. Its high potency and selectivity, elucidated through rigorous biochemical and structural studies, provide a solid foundation for its use in target validation and as a lead compound for the development of novel therapeutics. This guide has summarized the key quantitative data, experimental methodologies, and the structural basis of its interaction, offering a comprehensive resource for researchers in the field.

References

PI4KIIIbeta-IN-10: A Technical Guide to its Effects on Membrane Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). We delve into its mechanism of action, its profound effects on membrane trafficking, and the underlying signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction to PI4KIIIβ and its Role in Membrane Trafficking

Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ) is a crucial lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and trans-Golgi network (TGN).[1][2] This localized production of PI4P is essential for regulating the structural integrity and function of the Golgi, serving as a docking site for effector proteins that mediate vesicular trafficking, protein sorting, and lipid transport.[1][3][4] Dysregulation of PI4KIIIβ activity has been implicated in various diseases, including viral infections and cancer, making it a compelling target for therapeutic intervention.[5][6][7]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KIIIβ.[8][9][10][11][12][13][14] Its ability to specifically target PI4KIIIβ with minimal off-target effects on other lipid kinases makes it an invaluable tool for dissecting the specific functions of this enzyme in cellular processes.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.

Target KinaseIC50 (nM)Selectivity vs. Other KinasesReference
PI4KIIIβ 3.6 >200-fold selective over class I and class III PI3Ks. Weak inhibition of PI3KC2γ (~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM). <20% inhibition at up to 20 µM for PI4K2α, PI4K2β, and PI3Kβ.[8][9][10][11][12][13][14]

Effects of this compound on Membrane Trafficking

Inhibition of PI4KIIIβ by this compound leads to a rapid depletion of PI4P at the Golgi apparatus. This has significant consequences for membrane trafficking, primarily by disrupting the recruitment of PI4P-binding effector proteins essential for the formation and transport of vesicles from the TGN.

Disruption of Golgi Structure and Function

Treatment with this compound can lead to fragmentation of the Golgi apparatus, a hallmark of disrupted Golgi function.[3][10] This structural change is a direct consequence of the loss of PI4P-dependent recruitment of proteins that maintain the Golgi's stacked cisternal architecture.

Inhibition of Protein Secretion

A primary function of the Golgi is to sort and dispatch newly synthesized proteins to their final destinations. This compound has been shown to block the transport of secreted and membrane-bound proteins from the TGN to the plasma membrane. This is a critical effect with implications for a wide range of cellular functions, including signaling and cell-to-cell communication.

Signaling Pathway

PI4KIIIβ is a key node in a signaling pathway that regulates membrane trafficking from the Golgi. Its activity is modulated by upstream regulators, and its product, PI4P, recruits a host of downstream effectors.

PI4KIIIbeta_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Kinase cluster_inhibitor Inhibitor cluster_lipid Lipid Product cluster_downstream Downstream Effectors cluster_process Cellular Process ACBD3 ACBD3 PI4KIIIbeta PI4KIIIβ ACBD3->PI4KIIIbeta Recruitment Arf1 Arf1 Arf1->PI4KIIIbeta Activation PKD PKD PKD->PI4KIIIbeta Phosphorylation (Activation) PI4P PI4P PI4KIIIbeta->PI4P Phosphorylation Inhibitor This compound Inhibitor->PI4KIIIbeta Inhibition PI PI PI->PI4KIIIbeta Substrate OSBP OSBP PI4P->OSBP Recruitment CERT CERT PI4P->CERT Recruitment FAPP2 FAPP2 PI4P->FAPP2 Recruitment GOLPH3 GOLPH3 PI4P->GOLPH3 Recruitment Vesicle_Trafficking Vesicle Trafficking (Golgi -> PM) OSBP->Vesicle_Trafficking Mediation CERT->Vesicle_Trafficking Mediation FAPP2->Vesicle_Trafficking Mediation GOLPH3->Vesicle_Trafficking Mediation

Caption: PI4KIIIβ signaling pathway at the Golgi.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Lipid Kinase Assay

This assay measures the enzymatic activity of PI4KIIIβ and its inhibition by this compound.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • This compound

  • L-α-Phosphatidylinositol (PI) substrate

  • DOPS:DOPC lipids

  • Kinase assay buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP

  • BSA

  • 0.2 µm nitrocellulose membrane

  • Wash buffer (1M NaCl, 1% Phosphoric Acid)

  • Phosphor screen and imager

Procedure:

  • Prepare liposomes containing PI by sonication of PI and DOPS:DOPC lipids in water.

  • Prepare a 2.5x reaction mix containing kinase assay buffer, liposomes, BSA, and recombinant PI4KIIIβ.

  • Prepare serial dilutions of this compound in 10% DMSO and kinase assay buffer.

  • Add 5 µL of the inhibitor solution (or DMSO control) to 10 µL of the reaction mix and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP mix containing cold ATP and [γ-³²P]ATP.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Spot 4 µL of the reaction mixture onto a nitrocellulose membrane.

  • Dry the membrane under a heat lamp for 5 minutes.

  • Wash the membrane once for 30 seconds and then six times for 5 minutes each with wash buffer.

  • Dry the membrane under a heat lamp for 20 minutes.

  • Expose the membrane to a phosphor screen overnight.

  • Image the screen using a phosphorimager and quantify the signal intensity to determine the extent of inhibition.

VSVG-tsO45-GFP Trafficking Assay

This cell-based assay visualizes and quantifies the transport of a temperature-sensitive viral glycoprotein (VSVG-tsO45-GFP) from the Golgi to the plasma membrane.

Materials:

  • HeLa or COS-7 cells

  • Plasmid encoding VSVG-tsO45-GFP

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • Cycloheximide (optional, to inhibit new protein synthesis)

  • Paraformaldehyde (for fixation)

  • DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate.

  • Transfect cells with the VSVG-tsO45-GFP plasmid using a suitable transfection reagent.

  • Incubate the cells at the non-permissive temperature of 40°C for 16-24 hours. At this temperature, the VSVG-GFP protein is misfolded and retained in the endoplasmic reticulum (ER).

  • (Optional) Add cycloheximide (e.g., 100 µg/mL) 30 minutes before shifting the temperature to block further protein synthesis.

  • Prepare different concentrations of this compound in pre-warmed complete medium.

  • Shift the cells to the permissive temperature of 32°C by replacing the medium with the medium containing the desired concentration of this compound or DMSO as a control. At 32°C, the VSVG-GFP protein folds correctly and is transported from the ER to the Golgi.

  • Incubate the cells at 32°C for various time points (e.g., 0, 30, 60, 90, 120 minutes) to allow for trafficking to the plasma membrane.

  • At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Image the cells using a confocal microscope.

  • Quantify the amount of VSVG-GFP at the plasma membrane versus the amount retained in the Golgi for each condition and time point. This can be done by measuring the fluorescence intensity in defined regions of interest (ROIs).

Immunofluorescence Staining for Golgi Morphology

This protocol allows for the visualization of the Golgi apparatus and the assessment of its morphology following treatment with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-TGN46)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Confocal microscope

Procedure:

  • Treat cells with the desired concentration of this compound or DMSO for a specified time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips with mounting medium containing DAPI.

  • Image the Golgi apparatus using a confocal microscope and analyze its morphology (e.g., fragmentation, dispersion).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experiments described above.

Lipid_Kinase_Assay_Workflow A Prepare Liposomes (PI + DOPS:DOPC) B Prepare 2.5x Kinase Reaction Mix (Buffer, Liposomes, BSA, PI4KIIIβ) A->B D Pre-incubate Kinase Mix with Inhibitor B->D C Prepare Serial Dilutions of This compound C->D E Initiate Reaction with [γ-³²P]ATP D->E F Incubate for 30 minutes E->F G Spot Reaction onto Nitrocellulose F->G H Wash and Dry Membrane G->H I Expose to Phosphor Screen H->I J Image and Quantify Signal I->J

Caption: Workflow for the in vitro lipid kinase assay.

VSVG_Trafficking_Assay_Workflow A Transfect Cells with VSVG-tsO45-GFP B Incubate at 40°C (ER Retention) A->B C Treat with this compound / DMSO B->C D Shift to 32°C (Release from ER) C->D E Incubate for Different Time Points D->E F Fix and Stain Cells (DAPI) E->F G Confocal Microscopy Imaging F->G H Quantify GFP at Plasma Membrane vs. Golgi G->H

Caption: Workflow for the VSVG-tsO45-GFP trafficking assay.

Golgi_Morphology_Workflow A Treat Cells with this compound / DMSO B Fix and Permeabilize Cells A->B C Block Non-specific Binding B->C D Incubate with Primary Antibody (anti-Golgi marker) C->D E Incubate with Secondary Antibody D->E F Mount and Image (Confocal Microscopy) E->F G Analyze Golgi Morphology (e.g., Fragmentation) F->G

Caption: Workflow for immunofluorescence analysis of Golgi morphology.

Conclusion

This compound is a powerful research tool for investigating the role of PI4KIIIβ in membrane trafficking and other cellular processes. Its high potency and selectivity allow for precise dissection of the functions of this kinase. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to study the effects of this compound and to further explore the therapeutic potential of targeting PI4KIIIβ. As our understanding of the intricate regulation of membrane trafficking continues to grow, so too will the importance of specific chemical probes like this compound in advancing the frontiers of cell biology and drug discovery.

References

The Potent and Selective Chemical Probe PI4KIIIbeta-IN-10: A Technical Guide to Unraveling PI4KIIIbeta Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ). This document details its mechanism of action, selectivity, and its application as a chemical probe to elucidate the diverse functions of PI4KIIIβ in cellular processes, viral replication, and disease. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.

Introduction to PI4KIIIbeta and the Chemical Probe this compound

Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ) is a crucial enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid and a precursor for other important phosphoinositides. PI4KIIIβ is implicated in a wide array of cellular functions, including membrane trafficking, cytoskeletal organization, and signal transduction. Notably, it plays a critical role as a host factor for the replication of a broad range of RNA viruses, including Hepatitis C Virus (HCV) and enteroviruses, by facilitating the formation of viral replication organelles. Its involvement in cancer progression, particularly through the PI3K/Akt signaling pathway, has also been established.

This compound has emerged as a powerful chemical probe for studying the physiological and pathological roles of PI4KIIIβ. Its high potency and selectivity allow for the precise dissection of PI4KIIIβ-dependent pathways, making it an invaluable tool for both basic research and preclinical drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][3][4][5][6]

Target KinaseIC50 (nM)
PI4KIIIβ 3.6
PI4KIIIα~3000
PI3Kα~10000
PI3Kβ>20000 (<20% inhibition at 20 µM)
PI3Kγ20000
PI3Kδ720
PI3KC2γ~1000
PI4K2α>20000 (<20% inhibition at 20 µM)
PI4K2β>20000 (<20% inhibition at 20 µM)

Table 2: Antiviral Activity and Cytotoxicity of this compound against Hepatitis C Virus (HCV) [1][5][7]

Cell LineAssayIC50 / CC50 (µM)
Huh-7HCV Replication (Genotype 1b)1.3
Huh-7Cytotoxicity>32

Signaling Pathways and Mechanism of Action

PI4KIIIβ is a key regulator of multiple signaling pathways. This compound, by inhibiting the catalytic activity of PI4KIIIβ, provides a means to investigate the downstream consequences of reduced PI4P production.

PI4KIIIβ in the PI3K/Akt Signaling Pathway

PI4KIIIβ has been shown to influence the PI3K/Akt signaling cascade, a critical pathway for cell survival, growth, and proliferation. While the precise mechanism is still under investigation, evidence suggests that PI4KIIIβ may regulate Akt activation.[8] The use of this compound can help elucidate whether the kinase activity of PI4KIIIβ is directly required for this regulation.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt (Active) Downstream Downstream Targets (Cell Survival, Growth) Akt_p->Downstream Regulates PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Phosphorylates PI PI PI4P->PIP2 Precursor for PI4KIIIb_IN_10 This compound PI4KIIIb_IN_10->PI4KIIIb Viral_Replication Viral_Protein Viral Protein (e.g., NS5A for HCV) PI4KIIIb PI4KIIIβ Viral_Protein->PI4KIIIb Recruits PI4P PI4P PI4KIIIb->PI4P Generates PI PI Replication_Organelle Viral Replication Organelle Formation PI4P->Replication_Organelle Essential for Viral_Replication Viral Genome Replication Replication_Organelle->Viral_Replication Enables PI4KIIIb_IN_10 This compound PI4KIIIb_IN_10->PI4KIIIb Kinase_Assay_Workflow start Start prep_vesicles Prepare PI:DOPS:DOPC Substrate Vesicles start->prep_vesicles prep_reaction Prepare 2.5x Reaction Mix (Buffer, Vesicles, BSA, PI4KIIIβ) prep_vesicles->prep_reaction add_inhibitor Add 5x Inhibitor (this compound) or DMSO (Control) prep_reaction->add_inhibitor incubate1 Incubate 15 min at RT add_inhibitor->incubate1 add_atp Initiate Reaction with 2.5x ATP/[γ-³²P]ATP Mix incubate1->add_atp incubate2 Incubate 30 min at RT add_atp->incubate2 spot_membrane Spot Reaction onto Nitrocellulose Membrane incubate2->spot_membrane wash_membrane Wash Membrane spot_membrane->wash_membrane image Expose to Phosphor Screen and Image wash_membrane->image quantify Quantify Spot Intensities image->quantify end End quantify->end

References

Methodological & Application

Application Notes and Protocols for PI4KIIIbeta-IN-10 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in cellular signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key lipid second messenger that plays a vital role in the structural integrity and function of the Golgi apparatus, vesicular trafficking, and as a precursor for other important phosphoinositides.[1][2] The dysregulation of PI4KIIIβ activity has been implicated in various diseases, including cancer and viral infections, making it an attractive target for therapeutic intervention.[1][3] PI4KIIIbeta-IN-10 is a potent and selective inhibitor of PI4KIIIβ, serving as a valuable tool for studying the enzyme's function and for drug discovery efforts.

These application notes provide detailed protocols for performing in vitro kinase assays with this compound, including both traditional radioactive methods and non-radioactive luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) based assays. Additionally, we present the inhibitory profile of this compound and a schematic of the PI4KIIIβ signaling pathway.

Data Presentation

Inhibitor Profile of this compound

This compound demonstrates high potency and selectivity for PI4KIIIβ. The half-maximal inhibitory concentration (IC50) values against a panel of related lipid kinases are summarized in the table below.

Kinase TargetIC50 (nM)
PI4KIIIβ 3.6
PI3Kδ720
PI3KC2γ~1000
PI4KIIIα~3000
PI3Kα~10000
PI3Kγ20000

Data compiled from multiple sources. The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Signaling Pathway

PI4KIIIβ plays a central role in the phosphoinositide signaling pathway. It is activated by various upstream signals and interacts with several proteins, including Rab11 and ACBD3, which regulate its localization and activity at the Golgi apparatus. The primary function of PI4KIIIβ is the conversion of PI to PI4P. PI4P then acts as a docking site for effector proteins containing a pleckstrin homology (PH) domain, thereby regulating vesicular trafficking from the Golgi. Furthermore, PI4P can be subsequently phosphorylated by PIP5K to generate PI(4,5)P2, a crucial precursor for the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and growth.

PI4KIIIbeta_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PI4KIIIβ Activity cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Growth Factors) PI4KIIIbeta PI4KIIIβ Upstream_Signals->PI4KIIIbeta Activation Rab11_ACBD3 Rab11 / ACBD3 Rab11_ACBD3->PI4KIIIbeta Localization & Activity Modulation PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIbeta Vesicular_Trafficking Vesicular Trafficking (Golgi Function) PI4P->Vesicular_Trafficking Recruitment of Effector Proteins PIP5K PIP5K PI4P->PIP5K PI45P2 PI(4,5)P2 PIP5K->PI45P2 PI3K_Akt PI3K/Akt Pathway (Cell Survival, Growth) PI45P2->PI3K_Akt PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta Inhibition

Caption: PI4KIIIβ Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Experimental Workflow Overview

The general workflow for an in vitro kinase assay involves the preparation of reagents, initiation of the kinase reaction, and subsequent detection of the product. The specific detection method will vary depending on the chosen assay format (radioactive, luminescence, or TR-FRET).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Prepare_Kinase Prepare PI4KIIIβ Enzyme Mix_Reagents Combine Enzyme, Substrate, and Inhibitor Prepare_Kinase->Mix_Reagents Prepare_Substrate Prepare Substrate (PI:PS) Prepare_Substrate->Mix_Reagents Prepare_Inhibitor Prepare this compound Dilutions Prepare_Inhibitor->Mix_Reagents Prepare_ATP Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction Prepare_ATP->Initiate_Reaction Prepare_Buffer Prepare Kinase Reaction Buffer Prepare_Buffer->Mix_Reagents Mix_Reagents->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detection_Method Choose Detection Method Incubate->Detection_Method Radioactive_Detection Radioactive: Membrane Capture & Scintillation Counting Detection_Method->Radioactive_Detection Radiometric Luminescence_Detection Luminescence (ADP-Glo): Add ADP-Glo Reagents & Measure Luminescence Detection_Method->Luminescence_Detection Luminescent TRFRET_Detection TR-FRET (Adapta/LanthaScreen): Add Detection Reagents & Measure TR-FRET Signal Detection_Method->TRFRET_Detection TR-FRET

Caption: General workflow for PI4KIIIbeta in vitro kinase assays.

Protocol 1: Radioactive [γ-³²P]ATP Filter Binding Assay

This protocol is a traditional and highly sensitive method for measuring kinase activity.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • This compound

  • Phosphatidylinositol:Phosphatidylserine (PI:PS) lipid substrate

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT, 0.075 mM Triton X-100)

  • Bovine Serum Albumin (BSA)

  • 10% DMSO in Kinase Assay Buffer

  • 1 M NaCl / 1% Phosphoric Acid wash buffer

  • Nitrocellulose membrane

  • Scintillation counter and vials

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in 10% DMSO.

    • Prepare a 2.5x enzyme/substrate mix containing PI4KIIIβ, PI:PS, and BSA in kinase assay buffer.

    • Prepare a 2.5x ATP solution containing cold ATP and [γ-³²P]ATP.

  • Kinase Reaction:

    • In a 25 µL reaction volume, add 10 µL of the 2.5x enzyme/substrate mix.

    • Add 5 µL of the this compound dilution (or 10% DMSO for control) and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2.5x ATP solution.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Spot 4 µL of the reaction mixture onto a nitrocellulose membrane.

    • Dry the membrane under a heat lamp for 5 minutes.

    • Wash the membrane once for 30 seconds, followed by six 5-minute washes with 1 M NaCl / 1% Phosphoric Acid.

    • Dry the membrane under a heat lamp for 20 minutes.

    • Expose the membrane to a phosphor screen overnight and quantify the signal using a phosphorimager.

Protocol 2: Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive assay measures kinase activity by quantifying the amount of ADP produced in the reaction.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • This compound

  • PI:PS lipid substrate

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in the appropriate buffer with DMSO.

    • Prepare the kinase, substrate, and ATP solutions in kinase assay buffer at the desired concentrations.

  • Kinase Reaction (in a 384-well plate):

    • Add 5 µL of the kinase reaction mixture (containing enzyme, substrate, and buffer).

    • Add this compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4][5][6][7][8]

Protocol 3: TR-FRET-Based Adapta™ Universal Kinase Assay

This homogeneous, non-radioactive assay is based on the detection of ADP using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • This compound

  • PI:PS lipid substrate

  • ATP

  • Adapta™ Universal Kinase Assay Kit (Thermo Fisher Scientific), which includes TR-FRET dilution buffer, Eu-anti-ADP antibody, and an Alexa Fluor® 647 ADP tracer.

  • Kinase Quench Buffer (EDTA)

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 4x serial dilution of this compound in buffer with 4% DMSO.

    • Prepare a 4x solution of PI4KIIIβ enzyme in kinase reaction buffer.

    • Prepare a 2x solution of PI:PS substrate and ATP in kinase reaction buffer.

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the 4x inhibitor solution.

    • Add 2.5 µL of the 4x kinase solution.

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of a solution containing Kinase Quench Buffer (EDTA), Eu-anti-ADP antibody, and the Alexa Fluor® 647 ADP tracer prepared in TR-FRET dilution buffer.

    • Incubate for at least 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (Alexa Fluor® 647) to the donor (Europium). A decrease in the TR-FRET signal indicates an increase in kinase activity.[9]

References

Application Notes and Protocols for PI4KIIIbeta-IN-10 in Hepatitis C Virus Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), for the investigation of Hepatitis C Virus (HCV) replication. This document includes detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

Hepatitis C Virus (HCV), a leading cause of chronic liver disease, hijacks host cellular machinery to facilitate its replication. A key host factor in this process is PI4KIIIβ, a lipid kinase that plays a crucial role in the formation of the membranous web, the site of viral RNA replication.[1][2][3][4] The viral non-structural protein 5A (NS5A) interacts with and activates PI4KIIIα, a related kinase, leading to the production of phosphatidylinositol 4-phosphate (PI4P).[5][6][7][8] This PI4P-enriched microenvironment is essential for the integrity of the replication complex.[5][6][7] this compound is a valuable tool for dissecting the role of PI4KIIIβ in this process and for evaluating its potential as an antiviral target.

Quantitative Data

The following tables summarize the in vitro activity and selectivity of this compound and other relevant PI4K inhibitors against HCV.

Table 1: In Vitro Activity of this compound Against HCV

CompoundTargetHCV GenotypeAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundPI4KIIIβ2a (J6/JFH1)Replicon Assay1.3>32>24.6

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
PI4KIIIβ3.6
PI4KIIIα~3000
PI3Kα~10000
PI3Kβ>20000
PI3Kγ~20000
PI3Kδ~720
PI3KC2γ~1000
PI4K2α>20000
PI4K2β>20000

Signaling Pathway and Mechanism of Action

HCV replication is intricately linked to the host cell's lipid metabolism, particularly the phosphoinositide pathway. The viral NS5A protein plays a central role by recruiting and activating host PI4KIIIα at the endoplasmic reticulum. This leads to the localized synthesis of PI4P, which acts as a scaffold for the assembly of the viral replication complex. PI4P recruits other host factors, such as oxysterol-binding protein (OSBP), which is thought to transport cholesterol to the replication sites, further modifying the membrane environment to support viral replication.[5][6] While the direct interaction is more strongly established with PI4KIIIα, PI4KIIIβ is also a critical host factor for HCV replication, and its inhibition disrupts this process.[2][3][4] this compound, by inhibiting PI4KIIIβ, interferes with the formation of this specialized membrane environment, thereby suppressing HCV replication.

HCV_PI4K_Pathway cluster_hcv HCV Replication cluster_host Host Cell HCV_RNA HCV RNA NS5A NS5A HCV_RNA->NS5A Translation ReplicationComplex Replication Complex (Membranous Web) NS5A->ReplicationComplex PI4KIIIalpha PI4KIIIα NS5A->PI4KIIIalpha Recruits & Activates ReplicationComplex->HCV_RNA RNA Synthesis PI4KIIIbeta PI4KIIIβ PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylates PI4KIIIalpha->PI4P Phosphorylates PI Phosphatidylinositol (PI) PI4P->ReplicationComplex Enriches Membranes OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Transports to Replication Complex Cholesterol->ReplicationComplex PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta Inhibits

Caption: HCV replication pathway involving PI4KIIIβ.

Experimental Protocols

HCV Replication Assay (Subgenomic Replicon System)

This protocol describes the use of a luciferase-based subgenomic replicon assay to determine the anti-HCV activity of this compound.

Materials:

  • Huh7.5 cells harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b or 2a).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.

  • This compound (stock solution in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Huh7.5 replicon cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration range would be from 0.01 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (DMSO only).

  • Treatment: Carefully remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase readings of the treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

HCV_Replication_Assay_Workflow A Seed Huh7.5 replicon cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with compound (72h incubation) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Calculate EC50 E->F

Caption: Workflow for HCV Replication Assay.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound in Huh7.5 cells using an MTT assay.[1][9][10][11]

Materials:

  • Huh7.5 cells.

  • DMEM with 10% FBS and penicillin/streptomycin.

  • This compound (stock solution in DMSO).

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, similar to the replication assay.

  • Treatment: Replace the medium with 100 µL of medium containing the compound dilutions or vehicle control.

  • Incubation: Incubate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

Cytotoxicity_Assay_Workflow A Seed Huh7.5 cells in 96-well plate B Treat cells with This compound (72h) A->B C Add MTT solution (2-4h incubation) B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate CC50 E->F

Caption: Workflow for Cytotoxicity Assay.

HCV Resistance Selection Protocol

This protocol describes a method for selecting for HCV replicons with reduced susceptibility to this compound.[2][3][12][13]

Materials:

  • Huh7 cells harboring a subgenomic HCV replicon with a selectable marker (e.g., neomycin resistance).

  • Culture medium with and without G418.

  • This compound.

  • 6-well and larger tissue culture flasks.

Procedure:

  • Initial Culture: Plate Huh7 replicon cells in 6-well plates in medium containing G418.

  • Compound Addition: Treat the cells with increasing concentrations of this compound, starting from the EC50 value (e.g., 1x, 2x, 5x, 10x EC50).

  • Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of both G418 and the corresponding concentration of this compound.

  • Dose Escalation: Once cells are growing consistently at a given concentration, increase the concentration of this compound in a stepwise manner.

  • Colony Isolation: After several weeks of culture, colonies of resistant cells may emerge. Isolate these colonies and expand them in the presence of the selective compound concentration.

  • Phenotypic Analysis: Characterize the resistant cell clones by determining the EC50 of this compound and comparing it to the parental cell line.

  • Genotypic Analysis: Extract RNA from the resistant clones, reverse transcribe, and sequence the HCV non-structural genes (particularly NS3-NS5B) to identify potential resistance-conferring mutations.

Resistance_Selection_Workflow A Culture HCV replicon cells with G418 B Treat with increasing concentrations of this compound A->B C Continuously passage cells under selective pressure B->C D Isolate and expand resistant colonies C->D E Phenotypic characterization (EC50 determination) D->E F Genotypic characterization (Sequencing) D->F

Caption: Workflow for HCV Resistance Selection.

Conclusion

This compound is a powerful research tool for elucidating the role of PI4KIIIβ in the HCV life cycle. The protocols and data presented here provide a framework for its application in antiviral screening, mechanism of action studies, and resistance profiling. The high barrier to resistance for host-targeting antivirals makes inhibitors of PI4KIIIβ an area of continued interest in the development of novel HCV therapeutics.[1][2][3]

References

Application Notes and Protocols for PI4KIIIbeta-IN-10 Treatment of Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a critical enzyme in the phosphoinositide signaling pathway, primarily responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This PI4P pool is a key precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), a versatile signaling phospholipid that regulates numerous cellular processes in neurons, including ion channel function, vesicular trafficking, and cytoskeletal dynamics. PI4KIIIbeta-IN-10 is a potent and selective inhibitor of PI4KIIIβ, making it a valuable tool for investigating the role of this kinase and its downstream signaling pathways in neuroscience research. These application notes provide detailed protocols for the use of this compound in neuronal cultures to study its effects on neuronal viability, protein expression, and signaling pathways.

Data Presentation

This compound Inhibitor Profile
PropertyValueReference
Target Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1]
IC50 3.6 nM[1]
Selectivity >200-fold selective for PI4KIIIβ over class I and class III PI3Ks. Weak inhibition of PI3KC2γ (~1 µM), PI3Kα (~10 µM), and PI4KIIIα (~3 µM). <20% inhibition at concentrations up to 20 µM for PI4K2α, PI4K2β, and PI3Kβ.[1]
Molecular Weight 475.58 g/mol N/A
Solubility Soluble in DMSON/A

Signaling Pathways and Experimental Workflows

PI4KIIIβ Signaling Pathway in Neurons

PI4KIIIbeta_Signaling cluster_membrane Plasma Membrane / Golgi cluster_downstream Downstream Effects PI PI PI4KIIIb PI4KIIIβ PI->PI4KIIIb PI4P PI(4)P PIPK PIPK PI4P->PIPK PIP2 PI(4,5)P2 PLC PLC PIP2->PLC PI3K PI3K PIP2->PI3K Ion_channels Ion Channels (e.g., KCNQ) PIP2->Ion_channels Actin Actin Cytoskeleton Dynamics PIP2->Actin Vesicle Vesicular Trafficking PIP2->Vesicle PI4KIIIb->PI4P ATP->ADP PIPK->PIP2 ATP->ADP PI4KIIIb_IN_10 This compound PI4KIIIb_IN_10->PI4KIIIb IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Akt Akt/mTOR Signaling PI3K->Akt Experimental_Workflow Culture Primary Neuronal Culture (e.g., Cortical or Hippocampal) Treatment Treat with this compound (Varying Concentrations and Durations) Culture->Treatment Assay Perform Downstream Assays Treatment->Assay Viability Cell Viability Assay (MTT, LDH, etc.) Assay->Viability Western Western Blot (e.g., for p-Akt, Akt, GAPDH) Assay->Western ICC Immunocytochemistry (e.g., for MAP2, p-Akt) Assay->ICC Data Data Analysis and Interpretation Viability->Data Western->Data ICC->Data

References

Application Notes and Protocols for PI4KIIIbeta-IN-10 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI4KIIIbeta-IN-10 is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ), a lipid kinase implicated in a variety of cellular processes, including membrane trafficking, signal transduction, and viral replication.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of PI4KIIIβ in in vivo models. These application notes provide a summary of the inhibitor's activity and recommended protocols for its administration in mouse models based on available formulation data.

Disclaimer: No specific in vivo studies detailing the administration of this compound in mouse models, including dosage, administration route, and frequency, have been identified in the public domain as of November 2025. The following protocols are based on common formulation strategies for similar research compounds and should be considered as a starting point. It is imperative that researchers conduct initial dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its selectivity against other related kinases.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PI4KIIIβ3.6

Data sourced from[1][2]

Table 2: Selectivity Profile of this compound

KinaseInhibitionConcentration (µM)
PI3KC2γWeak~1
PI3KαWeak~10
PI4KIIIαWeak~3
PI4K2α<20%up to 20
PI4K2β<20%up to 20
PI3Kβ<20%up to 20

Data sourced from[3]

Signaling Pathway

PI4KIIIβ plays a crucial role in the phosphoinositide signaling pathway by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2) and subsequently phosphatidylinositol 3,4,5-trisphosphate (PIP3), which are critical second messengers in the PI3K/Akt signaling cascade that governs cell survival, growth, and proliferation.[4][5][6][7]

PI4KIIIbeta_Signaling_Pathway cluster_cytosol Cytosol PI PI PI4P PI4P PI->PI4P PI4KIIIβ PIP2 PIP2 PI4P->PIP2 PI5K PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt Activation PI4KIIIb PI4KIIIβ PI4KIIIb_IN_10 This compound PI4KIIIb_IN_10->PI4KIIIb Inhibition PI5K PI5K PI3K PI3K Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Phosphorylation Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Select & Prepare Formulation Dose_Calc Calculate Dosage (mg/kg) Formulation->Dose_Calc Animal_Prep Prepare Mouse (e.g., weigh, restrain) Dose_Calc->Animal_Prep Administration Administer Compound (e.g., IP, PO, IV) Animal_Prep->Administration Monitoring Monitor for Adverse Effects Administration->Monitoring Data_Collection Collect Data (e.g., tissue, behavior) Monitoring->Data_Collection Analysis Analyze Results Data_Collection->Analysis

References

Application Notes and Protocols: PI4KIIIbeta-IN-10 Solubility and In Vivo Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed information and protocols for the use of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ). The following sections cover its physicochemical properties, solubility characteristics, and step-by-step instructions for preparing solutions for both in vitro and in vivo studies.

Physicochemical and Biological Properties

This compound is a highly potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nM.[1][2][3] It demonstrates significant selectivity, with only weak inhibition of related lipid kinases such as PI3KC2γ, PI3Kα, and PI4KIIIα, and less than 20% inhibition of PI4K2α, PI4K2β, and PI3Kβ at concentrations up to 20 µM.[1][2][4] This selectivity makes it a valuable tool for studying the specific roles of PI4KIIIβ in various cellular processes.

PropertyValueReferences
Molecular Weight 475.58 g/mol [1][2]
Formula C₂₂H₂₅N₃O₅S₂[1][2]
CAS Number 1881233-39-1[1][2]
Appearance White to off-white solid[1]
IC₅₀ (PI4KIIIβ) 3.6 nM[1][2][3]

Solubility Data

The solubility of this compound is a critical factor for its effective use in experiments. It is largely insoluble in water but shows good solubility in organic solvents like DMSO and ethanol.[2]

SolventConcentrationNotesReferences
DMSO ≥ 95 mg/mL (199.75 mM)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Sonication or warming may be required.[1][2]
Ethanol 12 mg/mL-[2]
Water Insoluble-[2]

Experimental Protocols

This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can be further diluted in aqueous media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock, add 20 µL of DMSO per 1 mg of powder).

  • Dissolution: Vortex the solution vigorously. If particulates remain, use an ultrasonic bath or gently warm the tube to 37°C to aid dissolution.[1][4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 2 years) storage.[1][2]

The poor aqueous solubility of this compound necessitates the use of a vehicle for in vivo administration. Below are three common formulations. It is recommended to prepare these working solutions fresh on the day of use.[1][2]

Formulation Options:

FormulationCompositionAchievable ConcentrationReferences
Aqueous (PEG/Tween) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
Aqueous (Cyclodextrin) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
Oil-based 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Procedure for Aqueous Formulation (PEG/Tween):

This protocol is for preparing 1 mL of vehicle. Scale volumes as needed.

  • Prepare Stock: Start with a concentrated, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of your DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]

  • Step 3: Add 50 µL of Tween-80 and mix again until the solution is homogenous and clear.[1]

  • Step 4: Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.[1]

  • Administration: The final solution should be clear. Use immediately for animal dosing.[2]

Procedure for Oil-based Formulation (Corn Oil):

This protocol is for preparing 1 mL of vehicle.

  • Prepare Stock: Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Step 1: In a sterile tube, add 900 µL of corn oil.

  • Step 2: Add 100 µL of your DMSO stock solution to the corn oil.

  • Step 3: Vortex the mixture thoroughly to ensure a uniform suspension or solution.

  • Administration: Use the formulation on the same day it is prepared.

Signaling Pathway and Experimental Workflow

PI4KIIIβ is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5][6] This PI4P pool, primarily at the Golgi apparatus, is a precursor for other critical signaling lipids like PI(4,5)P₂ and PI(3,4,5)P₃.[6][7] PI4KIIIβ also plays a role in the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.[5] Interestingly, PI4KIIIβ can activate Akt in a manner that is independent of its kinase activity but dependent on its interaction with the small GTPase Rab11a, which is involved in endosomal recycling.[5]

PI4KIIIbeta_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Golgi PI PI (Phosphatidylinositol) PI4P PI4P PI->PI4P ATP PIP2 PI(4,5)P₂ PI4P->PIP2 PIP5K PIP3 PI(3,4,5)P₃ PIP2->PIP3 PI3K Akt_mem Akt PIP3->Akt_mem Recruits pAkt p-Akt (Active) Akt_mem->pAkt PDK1 PDK1 PDK1->Akt_mem mTORC2 mTORC2 mTORC2->Akt_mem PI4KIIIb PI4KIIIβ PI4KIIIb->PI PI4KIIIb->PIP3 Kinase-independent activation of PI3K/Akt IN10 This compound IN10->PI4KIIIb Inhibits Rab11a Rab11a Rab11a->PI4KIIIb Binds

Caption: PI4KIIIβ signaling and point of inhibition.

The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound, from compound preparation to data analysis.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Weigh This compound B 2. Prepare DMSO Stock Solution A->B Dissolve in fresh DMSO C 3. Prepare Final In Vivo Formulation (e.g., PEG/Tween/Saline) B->C Dilute into vehicle D 4. Animal Dosing (e.g., IP, PO, IV) C->D Administer fresh E 5. Monitor Animals & Collect Samples (e.g., Blood, Tissue) D->E Time course F 6. Sample Processing & Bioanalysis (e.g., PK/PD) E->F G 7. Data Analysis & Interpretation F->G

Caption: General workflow for in vivo studies.

References

determining the optimal working concentration of PI4KIIIbeta-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for PI4KIIIbeta-IN-10

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, catalyzing the conversion of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1][2] This lipid product is a key precursor for other important signaling molecules like PI(4,5)P₂ and PI(3,4,5)P₃ and plays a vital role in membrane trafficking, Golgi apparatus function, and cell signaling.[1][2] Notably, PI4KIIIβ has been identified as an essential host factor for the replication of a wide range of RNA viruses, including Hepatitis C virus (HCV), rhinoviruses, and coronaviruses, making it an attractive target for antiviral drug development.[2][3][4][5][6][7]

This compound is a highly potent and selective small molecule inhibitor of PI4KIIIβ.[8][9][10][11][12] Its high selectivity makes it an excellent tool for dissecting the specific roles of PI4KIIIβ in various cellular processes and for exploring its therapeutic potential. This document provides detailed guidelines and protocols for in biochemical and cellular assays.

Mechanism of Action and Selectivity

This compound exerts its function by directly inhibiting the kinase activity of PI4KIIIβ. It is a potent inhibitor with a reported IC50 value of 3.6 nM in biochemical assays.[8][9][10][11][12][13][14] A key advantage of this compound is its high selectivity for PI4KIIIβ over other related lipid kinases. This specificity is crucial for attributing observed biological effects directly to the inhibition of PI4KIIIβ, minimizing confounding off-target effects. The inhibitor shows significantly weaker activity against other kinases, with over 200-fold selectivity across many enzymes tested.[2][8]

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound against a panel of lipid kinases, demonstrating its high selectivity for PI4KIIIβ.

Kinase TargetIC50 ValueReference
PI4KIIIβ 3.6 nM [8][9][10][11][12][13][14]
PI4KIIIα~3 µM[2][8][10][13]
PI3KC2γ~1 µM[2][8][10][13]
PI3Kδ720 nM[8]
PI3Kα~10 µM[2][8][10][13]
PI3Kγ20 µM[8]
PI4K2α>20 µM (<20% inhibition)[8][9][10][13]
PI4K2β>20 µM (<20% inhibition)[8][9][10][13]
PI3Kβ>20 µM (<20% inhibition)[8][9][10][13]

Application Notes

Reconstitution and Storage
  • Reconstitution: this compound is typically supplied as a solid powder. For stock solutions, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[8][9][10] Solubility in DMSO is reported to be in the range of 30-95 mg/mL.[8][9][10] To aid dissolution, sonication may be required.[8] It is critical to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[10]

  • Stock Solution Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stored properly, the stock solution is stable for extended periods (e.g., 1 year at -20°C or 2 years at -80°C).[10]

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Determining the Optimal Working Concentration

The optimal working concentration of this compound is application-dependent.

  • Biochemical Assays: For in vitro kinase assays using purified enzyme, concentrations ranging from low nanomolar (e.g., 1 nM) to high nanomolar (e.g., 500 nM) are typically sufficient to generate a full dose-response curve and determine the IC50.

  • Cell-Based Assays: In cellular contexts, higher concentrations are generally required due to factors like cell permeability, metabolism, and protein binding. A starting point for cellular assays, such as viral replication or cell signaling studies, could be in the range of 100 nM to 10 µM. For example, the reported IC50 for inhibiting Hepatitis C virus replication in Huh-7 cells is 1.3 µM.[10][12] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.

  • Cytotoxicity: Always assess the cytotoxicity of the compound in your cell line of choice in parallel with your functional assays. The 50% cytotoxic concentration (CC50) should be significantly higher than the effective concentration (EC50) to ensure that the observed effects are not due to cell death. This compound has been reported to have low cytotoxicity, with a CC50 greater than 32 µM in Huh-7.5 cells.[12]

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay (IC50 Determination)

This protocol is adapted from a standard radiometric lipid kinase assay and is designed to determine the biochemical potency (IC50) of this compound.[13][15]

Materials:

  • Recombinant PI4KIIIβ enzyme

  • This compound

  • L-α-Phosphatidylinositol (PI) substrate

  • Lipid vesicles (e.g., DOPS:DOPC)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)

  • ATP solution

  • [γ-³²P]ATP

  • 10% DMSO (for inhibitor dilutions)

  • Nitrocellulose membrane (0.2 µm)

  • Wash buffer (1 M NaCl, 1% Phosphoric Acid)

  • Scintillation fluid and counter or phosphor screen and imager

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 10% DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM might be appropriate.

  • Substrate Preparation: Sonicate L-α-Phosphatidylinositol and carrier lipids (DOPS:DOPC) in water to generate lipid vesicles (e.g., 1 mg/mL).[13]

  • Kinase Reaction Setup: a. In a reaction tube, combine the kinase assay buffer, lipid vesicles, and recombinant PI4KIIIβ enzyme. b. Add the diluted this compound or DMSO vehicle control to the enzyme mixture. c. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Spotting: Stop the reaction (e.g., by adding acid or EDTA). Spot a small volume (e.g., 4 µL) of each reaction mixture onto a nitrocellulose membrane.[13][15]

  • Washing: a. Dry the membrane under a heat lamp for 5 minutes.[13][15] b. Wash the membrane multiple times (e.g., 6 x 5-minute washes) with wash buffer (1 M NaCl / 1% Phosphoric Acid) to remove unincorporated [γ-³²P]ATP.[13][15]

  • Detection: a. Dry the membrane completely.[13][15] b. Quantify the incorporated radioactivity by either liquid scintillation counting or by exposing the membrane to a phosphor screen followed by imaging.[13][15]

  • Data Analysis: a. Plot the remaining kinase activity (%) against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Optimal Working Concentration (EC50 Determination)

This protocol provides a general framework for determining the effective concentration of this compound in a cell-based assay (e.g., viral replication, signaling readout, or cell viability).

Materials:

  • Cell line of interest (e.g., Huh-7 for HCV, MRC-5 for coronaviruses)[10][16]

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents (e.g., virus stock, luciferase reporter substrate, cell viability reagent like CCK8 or MTT)

  • Plate reader (or other detection instrument)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment. Allow cells to adhere overnight.[17]

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Start with a high concentration (e.g., 20-50 µM) and perform a 2- or 3-fold dilution series. Include a "cells only" control and a "vehicle control" (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted inhibitor.

  • Assay-Specific Steps:

    • For Antiviral Assays: After a short pre-incubation with the inhibitor (e.g., 1 hour), infect the cells with the virus at a predetermined multiplicity of infection (MOI).[4]

    • For Signaling Assays: After inhibitor treatment for a desired duration, stimulate the cells with an agonist or collect lysates for analysis (e.g., Western blot for phosphorylated proteins).

  • Incubation: Incubate the plate for a period relevant to the assay (e.g., 24-72 hours for viral replication or cytotoxicity).

  • Endpoint Measurement: a. Cytotoxicity Assay: In a parallel plate without virus/stimulus, add a cell viability reagent (e.g., CCK8) and measure the signal according to the manufacturer's protocol to determine the CC50.[16] b. Functional Assay: Measure the desired endpoint. This could be viral titer (plaque assay), reporter gene expression (luciferase), or a specific cellular marker.

  • Data Analysis: a. Normalize the data from the functional assay to the vehicle control (as 100% activity or 0% inhibition). b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to calculate the EC50 value. d. Similarly, calculate the CC50 from the cytotoxicity data. e. Calculate the Selectivity Index (SI = CC50 / EC50) to determine the therapeutic window of the compound.

Mandatory Visualizations

PI4KIIIbeta_Signaling_Pathway cluster_membrane Cell Membrane / Golgi cluster_cytosol Cytosol cluster_downstream Downstream Effects PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP PIP2 PI(4,5)P₂ PI4P->PIP2 ATP to ADP Effects Membrane Trafficking Viral Replication Cell Signaling PIP2->Effects PI4KIIIb PI4KIIIβ IN10 This compound IN10->PI4KIIIb Inhibition PIP5K PIP5K

Caption: Simplified PI4KIIIβ signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute This compound in DMSO B Prepare Serial Dilutions A->B C Plate Cells in 96-well Plate D Treat Cells with Inhibitor Dilutions C->D E Add Virus / Stimulus (Functional Assay Plate) D->E F Incubate for Assay Duration E->F G Measure Endpoint (e.g., Viral Load) F->G H Measure Viability (Cytotoxicity Plate) F->H I Plot Dose-Response Curves Calculate EC50 & CC50 G->I H->I

Caption: Workflow for determining cellular EC50 and CC50 values.

Logic_Diagram Biochem Biochemical Potency (IC50) Cellular Cellular Efficacy (EC50) Biochem->Cellular informs starting range Optimal Optimal Working Concentration Cellular->Optimal determines effectiveness Toxicity Cellular Toxicity (CC50) Toxicity->Optimal defines upper limit

Caption: Relationship between potency, efficacy, and toxicity.

References

Application Notes and Protocols for PI4KIIIβ-IN-10 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of PI4KIIIβ-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase III beta (PI4KIIIβ), in high-throughput screening (HTS) assays. The following sections detail both a biochemical and a cell-based HTS assay, offering comprehensive workflows for identifying and characterizing novel PI4KIIIβ inhibitors.

Introduction to PI4KIIIβ and PI4KIIIβ-IN-10

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a crucial signaling lipid and a precursor for the synthesis of other important phosphoinositides, such as PI(4,5)P2. The type III isoform, PI4KIIIβ, plays a critical role in the replication of a broad range of RNA viruses, including rhinoviruses, enteroviruses, and hepatitis C virus, by helping to establish viral replication organelles.[1][2] Its involvement in these pathological processes has made it an attractive target for the development of novel antiviral therapies.

PI4KIIIβ-IN-10 is a potent and selective inhibitor of PI4KIIIβ with a reported IC50 of 3.6 nM.[3][4][5] Its high potency and selectivity make it an excellent tool compound for studying the cellular functions of PI4KIIIβ and a valuable positive control in high-throughput screening campaigns aimed at discovering new PI4KIIIβ inhibitors.

Quantitative Data for PI4KIIIβ-IN-10 and Related Inhibitors

The following tables summarize the in vitro activity of PI4KIIIβ-IN-10 and other relevant PI4KIIIβ inhibitors.

Table 1: In Vitro Potency of PI4KIIIβ Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
PI4KIIIβ-IN-10 PI4KIIIβ 3.6 Biochemical [3][4][5]
PI4KIII beta inhibitor 3PI4KIIIβ5.7Biochemical[6]
Compound 7fPI4KIIIβ16Biochemical[1]
PIK93PI4KIIIβ19Biochemical

Table 2: Antiviral Activity of PI4KIIIβ Inhibitors

CompoundVirusEC50 (µM)CC50 (µM)Cell LineReference
PI4KIIIβ-IN-10 Hepatitis C Virus 1.3 >32 -[3]
Compound 1aHuman Rhinovirus B140.32>25H1HeLa[1]
Compound 1aHuman Rhinovirus A16<0.25>25H1HeLa[1]
Compound 1aHuman Rhinovirus A210.53>25H1HeLa[1]
Compound 7eHuman Rhinovirus B140.0086.1H1HeLa[1]
Compound 7eHuman Rhinovirus A160.00686.1H1HeLa[1]
Compound 7eHuman Rhinovirus A210.00766.1H1HeLa[1]

Table 3: Selectivity Profile of PI4KIIIβ-IN-10

KinaseIC50 (µM)Reference
PI3KC2γ~1[2][4][5]
PI4KIIIα~3[2][4][5]
PI3Kα~10[2][4][5]
PI4K2α>20 (<20% inhibition)[2][4][5]
PI4K2β>20 (<20% inhibition)[2][4][5]
PI3Kβ>20 (<20% inhibition)[2][4][5]

Signaling Pathway and HTS Workflow Visualizations

The following diagrams illustrate the PI4KIIIβ signaling pathway and the general workflows for the described high-throughput screening assays.

PI4KIIIbeta_Signaling_Pathway PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP PIP2 Phosphatidylinositol 4,5-Bisphosphate (PIP2) PI4P->PIP2 ATP to ADP Viral_Replication Viral Replication Organelle Biogenesis PI4P->Viral_Replication Downstream Downstream Signaling PIP2->Downstream PI4KIIIb PI4KIIIβ PI4KIIIb_IN_10 PI4KIIIβ-IN-10 PI4KIIIb_IN_10->PI4KIIIb PIP5K PIP5K

Caption: PI4KIIIβ Signaling Pathway and Point of Inhibition.

HTS_Workflow cluster_prep Assay Preparation cluster_biochemical Biochemical Assay (ADP-Glo™) cluster_cell Cell-Based Assay (Antiviral) cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Assay_Plate 384-well or 1536-well Assay Plate Dispense_Cmpd_Bio Dispense Compounds Assay_Plate->Dispense_Cmpd_Bio Seed_Cells Seed Host Cells (e.g., H1HeLa) Assay_Plate->Seed_Cells Add_Enzyme Add PI4KIIIβ Enzyme and Lipid Substrate Dispense_Cmpd_Bio->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate_Bio Incubate (e.g., 60 min) Add_ATP->Incubate_Bio Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Bio->Add_ADP_Glo Incubate_Glo Incubate (40 min) Add_ADP_Glo->Incubate_Glo Add_Kinase_Detection Add Kinase Detection Reagent Incubate_Glo->Add_Kinase_Detection Incubate_Detect Incubate (30-60 min) Add_Kinase_Detection->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Calculate_Z Calculate Z'-factor Read_Luminescence->Calculate_Z Dispense_Cmpd_Cell Dispense Compounds Seed_Cells->Dispense_Cmpd_Cell Infect_Cells Infect with Virus (e.g., Rhinovirus) Dispense_Cmpd_Cell->Infect_Cells Incubate_Cell Incubate (e.g., 72h) Infect_Cells->Incubate_Cell Assess_CPE Assess Cytopathic Effect (e.g., MTT Assay) Incubate_Cell->Assess_CPE Read_Absorbance Read Absorbance Assess_CPE->Read_Absorbance Read_Absorbance->Calculate_Z Dose_Response Generate Dose-Response Curves for Hits Calculate_Z->Dose_Response Determine_IC50 Determine IC50/EC50 Dose_Response->Determine_IC50 Hit_Prioritization Hit Prioritization Determine_IC50->Hit_Prioritization

References

Troubleshooting & Optimization

Navigating Solubility Challenges with PI4KIIIbeta-IN-10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-10, achieving optimal solubility in aqueous buffers is a critical step for successful experimentation. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is advisable to use fresh, anhydrous DMSO to maximize solubility, as DMSO can absorb moisture, which may reduce the solubility of the compound.[4]

Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, typically between 1-2%.[1] However, always check the tolerance of your specific assay or cell line to DMSO.

  • Sonication and Warming: After dilution, briefly sonicate the solution.[2] Gentle warming to 37°C can also aid in dissolution.[1][2]

  • Sequential Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Use of Co-solvents: For in vivo studies or challenging in vitro assays, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used in combination with DMSO to improve solubility in aqueous solutions.[5]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][6] For long-term storage, -80°C is recommended, where it can be stable for up to two years.[5][6] For short-term storage (up to one month), -20°C is acceptable.[1]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in aqueous buffer. The compound has very low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO first.
Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer. The final DMSO concentration is too low to maintain solubility.Increase the final DMSO concentration in your working solution (if your experiment allows). Alternatively, use a co-solvent formulation.[5]
The prepared aqueous solution is cloudy or contains visible particles. Incomplete dissolution.Gently warm the solution to 37°C and/or sonicate for a short period.[1][2] Ensure the solution is clear before use.
Inconsistent experimental results. The inhibitor may be precipitating out of solution over the course of the experiment.Visually inspect your working solutions for any signs of precipitation before and during the experiment. Consider preparing fresh dilutions immediately before use.[4]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

Solvent Concentration Molar Equivalent Source
DMSO≥ 30 mg/mL63.08 mMGlpBio[1]
DMSO50 mg/mL105.13 mMMedChemExpress[5]
DMSO95 mg/mL199.75 mMSelleck Chemicals[4]
DMSO≥ 30 mg/mL-Probechem[3]
WaterInsoluble-Selleck Chemicals[4]
Ethanol12 mg/mL-Selleck Chemicals[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to facilitate dissolution.[1][2]

  • Aliquot the stock solution into single-use tubes and store at -80°C.[2][6]

In Vitro Kinase Assay Dilution Protocol

This protocol is adapted from a general lipid kinase assay procedure.[1]

  • Prepare a kinase assay buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT).[1]

  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the inhibitor stock solution in 100% DMSO to create a range of concentrations.

  • Further dilute the DMSO-inhibitor solutions into the kinase assay buffer to achieve the final desired concentrations for the experiment. The final DMSO concentration should typically be kept at or below 2%.[1]

  • Mix thoroughly by gentle vortexing or pipetting. The diluted inhibitor is now ready to be added to the kinase reaction.

Visualizing Key Pathways and Workflows

PI4KIIIbeta Signaling Pathway

PI4KIIIbeta_Signaling PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta PI4KIIIβ PI4KIIIbeta->PI4P ADP ADP PI4KIIIbeta->ADP ATP ATP ATP->PI4KIIIbeta Inhibitor This compound Inhibitor->PI4KIIIbeta

Caption: PI4KIIIβ catalyzes the phosphorylation of PI to PI4P.

Experimental Workflow for Addressing Solubility Issues

Troubleshooting_Workflow start Start: Need to prepare This compound working solution stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute observe Observe for precipitation dilute->observe clear Solution is clear observe->clear No precipitate Precipitation occurs observe->precipitate Yes success Proceed with experiment clear->success troubleshoot Troubleshooting Steps: - Increase final DMSO % - Sonicate/Warm - Use co-solvents precipitate->troubleshoot reassess Re-dilute and observe troubleshoot->reassess reassess->success Clear fail Consult further/ Re-evaluate experimental design reassess->fail Still Precipitates

Caption: A logical workflow for preparing soluble working solutions.

References

how to prevent PI4KIIIbeta-IN-10 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PI4KIIIbeta-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective PI4KIIIβ inhibitor and to troubleshoot common issues, such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 3.6 nM.[1][2][3][4] It exhibits over 200-fold selectivity for PI4KIIIβ over other related lipid kinases.[3][5][6] PI4KIIIβ is a crucial enzyme in the phosphoinositide signaling pathway, which regulates various cellular processes including membrane trafficking, signal transduction, and vesicle transport from the Golgi apparatus.[7][8] By inhibiting PI4KIIIβ, this compound disrupts these processes, which is being explored for its therapeutic potential in areas such as viral infections and cancer.[5][9][10]

Q2: What is the recommended solvent and storage condition for this compound?

A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][3] It is highly soluble in DMSO, with concentrations of up to 95 mg/mL (199.75 mM) being reported.[1] For long-term storage, the powder form should be stored at -20°C for up to 3 years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]

Q3: My this compound is precipitating when I add it to my cell culture media. Why is this happening?

A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many lipophilic small molecule inhibitors. This occurs because the compound is poorly soluble in water. When a concentrated DMSO stock is added directly to the media, the drastic change in solvent polarity causes the compound to fall out of solution.

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

A4: To prevent precipitation, it is crucial to follow a proper dilution protocol. The key is to minimize the final concentration of DMSO in the culture medium while ensuring the inhibitor remains solubilized. A detailed protocol is provided in the Troubleshooting Guide below. General strategies include making serial dilutions of your high-concentration DMSO stock in 100% DMSO before the final dilution into your aqueous media. It is also recommended to keep the final DMSO concentration in the cell culture well below 0.5%, and ideally at or below 0.1%, to minimize both precipitation and cellular toxicity.

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The optimal working concentration will vary depending on the cell type and the specific experimental endpoint. However, given its high potency (IC50 = 3.6 nM), effective concentrations in cell-based assays are expected to be in the low nanomolar to low micromolar range. For instance, it has shown antiviral activity against Hepatitis C virus with an IC50 of 1.3 µM in Huh-7 cells.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, starting from a low nanomolar range and titrating up.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step protocol to minimize and prevent the precipitation of this compound in cell culture media.

Experimental Protocol: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.476 mg of this compound (MW: 475.58 g/mol ) in 100 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. If necessary, gentle warming to 37°C or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Make Intermediate Serial Dilutions in DMSO:

    • Crucially, do not dilute the high-concentration stock directly into the aqueous cell culture medium.

    • Prepare a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO. This will allow you to add a small volume of a lower concentration DMSO stock to your media, which is less likely to cause precipitation. For example, you can prepare 1 mM and 100 µM intermediate stocks.

  • Prepare the Final Working Solution in Pre-warmed Media:

    • Pre-warm your cell culture medium to 37°C.

    • To achieve your desired final concentration, add a small volume of the appropriate intermediate DMSO stock to the pre-warmed media. For example, to make 1 mL of a 1 µM working solution, add 10 µL of a 100 µM intermediate DMSO stock to 990 µL of media.

    • Immediately after adding the DMSO stock to the media, vortex the solution gently but thoroughly to ensure rapid and uniform dispersion. This rapid mixing is critical to prevent localized high concentrations of the inhibitor that can lead to precipitation.

  • Add to Cells and Final DMSO Concentration Check:

    • Add the final working solution to your cells.

    • Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, typically ≤ 0.1%. For example, if you add 100 µL of the 1 µM working solution (containing 1% DMSO) to 900 µL of media in a well, the final DMSO concentration will be 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Data Presentation: Solubility and Potency
ParameterValueSolvent/ConditionsReference
IC50 (PI4KIIIβ) 3.6 nMBiochemical Assay[1][2][3][4]
Solubility in DMSO ≥ 30 mg/mL (≥ 63 mM)Anhydrous DMSO[3]
Solubility in DMSO 95 mg/mL (199.75 mM)Fresh, Anhydrous DMSO[1]
Solubility in Water Insoluble[1]
Antiviral IC50 (HCV) 1.3 µMHuh-7 cells[2][5]
Cytotoxicity CC50 > 32 µMHuh-7.5 cells[5]

Visualizations

PI4KIIIβ Signaling Pathway

PI4KIIIbeta_Signaling cluster_membrane Plasma Membrane / Golgi cluster_inhibitor Inhibitor Action PI PI PI4P PI(4)P PI->PI4P PI4KIIIβ PIP2 PI(4,5)P2 PI4P->PIP2 PIP5K PLC PLC PIP2->PLC AKT Akt PIP2->AKT PKD PKD PI4KIIIbeta PI4KIIIβ PKD->PI4KIIIbeta activates Vesicle Vesicle Trafficking PI4KIIIbeta->Vesicle regulates PIP5K PIP5K Apoptosis Apoptosis AKT->Apoptosis inhibits Inhibitor This compound Inhibitor->PI4KIIIbeta inhibits

Caption: Simplified signaling pathway of PI4KIIIβ and the action of this compound.

Experimental Workflow for Preventing Precipitation

Experimental_Workflow cluster_prep Preparation cluster_dilution Final Dilution cluster_application Application A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO A->B C 3. Add small volume of intermediate stock to pre-warmed media B->C D 4. Vortex Immediately and Thoroughly C->D E 5. Add to Cells D->E F 6. Ensure Final DMSO Concentration is ≤ 0.1% E->F

Caption: Recommended workflow for preparing this compound to prevent precipitation.

References

Navigating PI4KIIIbeta-IN-10: A Technical Guide to Lot-to-Lot Variability and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals utilizing the potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-10, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from lot-to-lot variability and to ensure rigorous quality control in experimental setups.

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a critical enzyme in various cellular processes and a key host factor for the replication of many RNA viruses. While this compound is a valuable tool for studying these processes, inconsistencies between different batches of the inhibitor can lead to unreliable and irreproducible experimental results. This technical support center aims to empower researchers to identify and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the expected potency of this compound in our cellular assay compared to previous experiments. What could be the cause?

A1: A decrease in potency can stem from several factors. Firstly, improper storage of the compound can lead to degradation. This compound powder should be stored at -20°C and solutions in DMSO at -80°C to maintain stability.[1] Repeated freeze-thaw cycles of the stock solution should be avoided by preparing aliquots. Secondly, lot-to-lot variability in the purity or isomeric composition of the inhibitor can significantly impact its effective concentration. We recommend performing a quality control check on the new lot.

Q2: Our recent batch of this compound has a slightly different color from the previous one. Is this a cause for concern?

A2: Minor color variations between batches of chemical compounds can occur due to differences in the manufacturing process, such as solvents used for crystallization or purification. While not always indicative of a problem with purity or activity, it is a valid reason to perform an internal quality control check to ensure the new lot meets your experimental requirements. Always refer to the vendor's Certificate of Analysis (CoA) for the specific lot and consider performing a simple functional assay to confirm its potency.

Q3: How can we validate a new lot of this compound in our lab before starting a large-scale experiment?

A3: Validating a new lot is a crucial step to ensure experimental consistency. We recommend a two-tiered approach:

  • Biochemical Assay: Perform an in vitro kinase assay to determine the IC50 value of the new lot against recombinant PI4KIIIβ. This will provide a direct measure of its potency.

  • Cellular Assay: Conduct a dose-response experiment in a relevant cell line and measure a downstream marker of PI4KIIIβ activity, such as the levels of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This confirms the cell permeability and on-target activity of the inhibitor in a biological context.

Comparing the results from the new lot to a previously validated "gold standard" lot will provide confidence in its performance.

Q4: We are seeing unexpected off-target effects in our experiments. Could this be related to the inhibitor lot?

A4: While this compound is highly selective, off-target effects can arise from impurities or degradation products present in a specific lot.[2][3][4] If you observe unexpected phenotypes, consider the known weak off-target activities of this compound (e.g., against PI3KC2γ, PI3Kα, and PI4KIIIα at higher concentrations) and whether potential impurities could be responsible.[2][3][4] Running a counterscreen against a panel of related kinases or using a structurally distinct PI4KIIIβ inhibitor can help to dissect on-target versus off-target effects.

Troubleshooting Guide

Observed Problem Potential Cause Related to Inhibitor Lot Recommended Action
Inconsistent IC50 values between experiments 1. Degradation of stock solution. 2. Lot-to-lot variability in potency.1. Prepare fresh aliquots from a new vial of powder. Avoid repeated freeze-thaw cycles. 2. Perform a side-by-side comparison of the new and old lots in a biochemical or cellular assay.
Reduced or no effect in cellular assays 1. Poor solubility of the compound from a specific lot. 2. Low purity or presence of inactive isomers. 3. Compound degradation.1. Ensure complete dissolution of the powder. Gentle heating (to 45°C) or sonication can aid dissolution in DMSO.[2] 2. Request the Certificate of Analysis from the vendor to check purity. Perform an in-house potency test. 3. Use a freshly prepared stock solution.
Increased cell toxicity at expected effective concentrations Presence of toxic impurities from the synthesis process.1. Check the Certificate of Analysis for purity information. 2. Perform a dose-response curve to re-establish the cytotoxic concentration (CC50) for the new lot. 3. Consider purchasing the inhibitor from a different, reputable vendor.
Variability in downstream signaling readouts Inconsistent inhibition of PI4KIIIβ activity due to lot variability.Standardize experiments by using the same validated lot of inhibitor for a complete study. If a new lot must be introduced, perform bridging experiments to ensure comparability of results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency and Selectivity of this compound

Kinase TargetIC50Selectivity vs. PI4KIIIβ
PI4KIIIβ 3.6 nM -
PI3KC2γ~1 µM~278-fold
PI4KIIIα~3 µM~833-fold
PI3Kα~10 µM~2778-fold
PI3Kγ~20 µM~5556-fold
PI3Kδ720 nM200-fold
PI4K2α>20 µM (<20% inhibition)>5556-fold
PI4K2β>20 µM (<20% inhibition)>5556-fold
PI3Kβ>20 µM (<20% inhibition)>5556-fold

Data compiled from multiple sources.[2][3][4][5]

Table 2: Cellular Activity of this compound

Cell LineAssayEndpointIC50 / CC50
Huh-7.5Antiviral activity (HCV)Gaussia luciferaseIC50: 1.3 µM
Huh-7.5CytotoxicityPrestoBlue assayCC50: >32 µM

Data from Rutaganira et al., J Med Chem, 2016.[5]

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay for Lot Validation

This protocol is adapted from a standard radiometric lipid kinase assay and can be used to determine the IC50 of a new lot of this compound.[6]

Materials:

  • Recombinant human PI4KIIIβ enzyme

  • L-α-Phosphatidylinositol (PI) substrate

  • DOPS and DOPC lipids

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 20 mM Bis-Tris Propane pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (new lot and reference lot) dissolved in DMSO

  • Nitrocellulose membrane

  • Phosphor screen and imager

Procedure:

  • Prepare Substrate Vesicles: Sonicate L-α-Phosphatidylinositol and DOPS:DOPC lipids in water to generate 1 mg/mL vesicles.

  • Prepare Kinase Reaction Mix: In a microfuge tube, combine the kinase assay buffer, PI:DOPS:DOPC vesicles, BSA, and recombinant PI4KIIIβ enzyme.

  • Inhibitor Addition: Add varying concentrations of the new and reference lots of this compound (typically in a 10-point, 3-fold dilution series) to the kinase reaction mix. Include a DMSO-only control. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add a mix of cold ATP and [γ-32P]ATP to initiate the kinase reaction. Incubate for 30 minutes at room temperature.

  • Stop Reaction and Spot: Stop the reaction (e.g., by adding EDTA). Spot a small volume of each reaction onto a nitrocellulose membrane.

  • Wash and Dry: Wash the membrane extensively to remove unincorporated [γ-32P]ATP. Dry the membrane.

  • Imaging and Analysis: Expose the membrane to a phosphor screen and image. Quantify the radioactivity of each spot.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

Protocol 2: Cellular Assay for PI4P Levels by Immunofluorescence

This protocol allows for the assessment of this compound activity in a cellular context by measuring its effect on PI4P levels in the Golgi.

Materials:

  • Adherent cell line (e.g., HeLa, Huh-7)

  • This compound (new and reference lots) dissolved in DMSO

  • Primary antibody against PI4P

  • Primary antibody against a Golgi marker (e.g., GM130)

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate cells on coverslips and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a dose-response of the new and reference lots of this compound for a defined period (e.g., 1-4 hours). Include a DMSO control.

  • Fixation and Permeabilization: Wash cells with PBS, fix with PFA, and then permeabilize.

  • Immunostaining: Block the cells and then incubate with primary antibodies against PI4P and the Golgi marker. After washing, incubate with appropriate fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and acquire images using a confocal microscope.

  • Image Analysis: Quantify the co-localization of the PI4P signal with the Golgi marker. A reduction in the Golgi-associated PI4P signal with increasing inhibitor concentration indicates on-target activity. Compare the dose-response curves for the new and reference lots.

Visualizations

PI4KIIIbeta_Signaling_Pathway cluster_membrane Plasma Membrane / Golgi cluster_cytosol Cytosol PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP Effector Downstream Effector (e.g., OSBP, FAPP1) PI4P->Effector Recruitment & Activation PI4KIIIbeta PI4KIIIβ PI4KIIIbeta->PI Cellular Processes Cellular Processes Effector->Cellular Processes Vesicular Trafficking, Lipid Homeostasis IN10 This compound IN10->PI4KIIIbeta Inhibition

Caption: Simplified PI4KIIIβ signaling pathway and the inhibitory action of this compound.

QC_Workflow cluster_lot_receipt New Lot Arrival cluster_validation In-House Validation cluster_decision Decision cluster_outcome Outcome Receive Receive New Lot of This compound CoA Review Certificate of Analysis (CoA) Receive->CoA Biochem Biochemical Assay (IC50 Determination) CoA->Biochem Cellular Cellular Assay (e.g., PI4P Levels) CoA->Cellular Compare Compare to Reference Lot Biochem->Compare Cellular->Compare Accept Accept Lot for Experimental Use Compare->Accept Consistent Reject Reject Lot & Contact Vendor Compare->Reject Discrepant

Caption: Recommended workflow for quality control validation of a new lot of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Storage Check Storage Conditions & Stock Solution Age Start->Check_Storage New_Lot Is a New Lot of Inhibitor Being Used? Check_Storage->New_Lot Storage OK Prepare_Fresh Prepare Fresh Stock Solution & Re-test Check_Storage->Prepare_Fresh Improper Storage or Old Stock Perform_QC Perform Side-by-Side QC with Old Lot New_Lot->Perform_QC Yes Other_Factors Investigate Other Experimental Variables New_Lot->Other_Factors No Consistent Results Consistent? Perform_QC->Consistent Consistent->Other_Factors Yes Contact_Vendor Lot Variability Likely. Contact Vendor. Consistent->Contact_Vendor No

References

Technical Support Center: PI4KIIIbeta-IN-10 In Vivo Dosing & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of PI4KIIIbeta-IN-10 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage refinement, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) with an IC50 of 3.6 nM.[1][2][3][4][5] It exhibits significantly less activity against other related kinases, making it a selective tool for studying the function of PI4KIIIβ.[1][3][5][6] This kinase is crucial for generating phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in vesicular trafficking from the Golgi apparatus.[7][8][9]

Q2: What are the main signaling pathways involving PI4KIIIβ?

A2: PI4KIIIβ is a key regulator of intracellular signaling and vesicle transport. Two prominent pathways are:

  • Vesicular Trafficking: PI4KIIIβ generates PI4P at the Golgi, which is essential for the recruitment of proteins like GOLPH3, driving the formation of transport vesicles.[2][7][8][9][10] This process is critical for the secretion of proteins involved in cancer progression.[7][8]

  • Rab11a/Akt Signaling: PI4KIIIβ interacts with the small GTPase Rab11a, a key regulator of endosomal recycling. This interaction can lead to the activation of the Akt signaling pathway, which is involved in cell survival and proliferation, and this activation can be independent of PI4KIIIβ's kinase activity.[11][12]

Q3: Is there an established in vivo dosage for this compound?

A3: Currently, there is a lack of publicly available, peer-reviewed studies detailing a specific effective dosage, Maximum Tolerated Dose (MTD), or pharmacokinetic data for this compound in animal models. However, a study on a novel PI4KIIIβ inhibitor, N373, in a murine model of EV-A71 infection used a dosage of 1 mg/kg administered via intraperitoneal (i.p.) injection, which resulted in improved survival.[13] This can serve as a potential starting point for dose-finding studies with this compound. It is crucial to perform dose-escalation studies to determine the optimal and safe dose for your specific animal model and disease context.

Q4: How should I formulate this compound for in vivo administration?

A4: this compound has low aqueous solubility.[3] Common formulation strategies for poorly soluble kinase inhibitors involve the use of co-solvents and surfactants.[14] Vendor-suggested formulations for this compound include:

  • For Injection (Clear Solution): A mixture of DMSO, PEG300, and Tween-80 in saline.[15] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15]

  • For Oral Gavage (Suspension): A suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).[2]

  • For Injection (in oil): A solution in corn oil with a small percentage of DMSO.[3]

It is critical to ensure the final concentration of DMSO is kept low to avoid toxicity in animals.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of the compound during formulation or upon injection. - Low aqueous solubility of this compound.- Change in solvent composition or temperature.- Interaction with components of the vehicle or blood.- Optimize the formulation. Try different co-solvents (e.g., PEG400, Solutol) or surfactants (e.g., Kolliphor).- Prepare the formulation fresh before each use.- Gently warm the formulation and sonicate to aid dissolution.[6]- For intravenous injections, administer slowly to allow for dilution in the bloodstream.- Consider alternative administration routes like intraperitoneal or subcutaneous injection, which can be more forgiving for less-than-perfect solutions.
No observable efficacy at the initial dose. - Insufficient dose to achieve therapeutic concentrations at the target site.- Poor bioavailability due to formulation or route of administration.- Rapid metabolism or clearance of the compound.- Perform a dose-escalation study to find the effective dose range.- Analyze the pharmacokinetic profile of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.- Evaluate different administration routes (e.g., oral gavage vs. intraperitoneal injection) to improve bioavailability.- Consider more frequent dosing if the compound has a short half-life.
Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). - The administered dose is above the Maximum Tolerated Dose (MTD).- Off-target effects of the inhibitor.- Toxicity of the formulation vehicle (e.g., high concentration of DMSO).- Conduct an MTD study to determine the highest dose that does not cause significant toxicity.- Reduce the dose or the frequency of administration.- Monitor the animals closely for any signs of distress.- Ensure the concentration of potentially toxic components in the vehicle (like DMSO) is minimized.- While this compound is selective, consider potential off-target effects at higher concentrations and evaluate relevant biomarkers.
Inconsistent results between experiments. - Variability in formulation preparation.- Inconsistent administration technique.- Animal-to-animal variability.- Standardize the formulation protocol and ensure complete dissolution of the compound.- Ensure consistent and accurate administration of the dose volume.- Increase the number of animals per group to account for biological variability.- Ensure all experimental conditions (e.g., animal age, weight, housing) are consistent.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50Reference(s)
PI4KIIIβ 3.6 nM [1][2][3][4][5][6]
PI3KC2γ~1 µM[1][6]
PI3Kα~10 µM[1][6]
PI4KIIIα~3 µM[1][6]
PI4K2α, PI4K2β, PI3Kβ<20% inhibition at 20 µM[1][6]

Table 2: Example In Vivo Dosage of a PI4KIIIβ Inhibitor (N373)

CompoundAnimal ModelDisease ModelDosageAdministration RouteOutcomeReference(s)
N3736-day old Balb/c neonatesEV-A71 infection1 mg/kgIntraperitoneal (i.p.)Improved survival and reduced tissue pathology[13]

Note: This data is for a different PI4KIIIβ inhibitor and should be used as a reference for initiating studies with this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection

This protocol is adapted from vendor recommendations and common practices for poorly soluble inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the vehicle: In a sterile tube, mix the vehicle components in the desired ratio. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Prepare the final dosing solution: Add the appropriate volume of the this compound stock solution to the pre-mixed vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL stock to 900 µL of the vehicle.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Administer the solution to the animals immediately after preparation.

Protocol 2: Formulation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

Procedure:

  • Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Mix well until a homogenous suspension is formed.

  • Prepare the dosing suspension: Weigh the required amount of this compound and add it to the CMC-Na vehicle to achieve the desired final concentration (e.g., 5 mg/mL).

  • Homogenize: Vortex or sonicate the mixture to ensure a uniform suspension.

  • Administer the suspension to the animals using a suitable gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Signaling Pathway and Experimental Workflow Diagrams

PI4KIIIbeta_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_endosome Recycling Endosome PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P PI4KIIIβ GOLPH3 GOLPH3 PI4P->GOLPH3 recruits PI4KIIIbeta PI4KIIIβ Vesicle Secretory Vesicle (to cell exterior) GOLPH3->Vesicle promotes budding Cancer Progression\n& Metastasis Cancer Progression & Metastasis Vesicle->Cancer Progression\n& Metastasis Rab11_GDP Rab11-GDP (inactive) Rab11_GTP Rab11-GTP (active) Rab11_GDP->Rab11_GTP GEF PI4KIIIbeta_endo PI4KIIIβ Rab11_GTP->PI4KIIIbeta_endo interacts with Akt_inactive Akt (inactive) PI4KIIIbeta_endo->Akt_inactive promotes activation Akt_active p-Akt (active) Akt_inactive->Akt_active Cell Survival &\nProliferation Cell Survival & Proliferation Akt_active->Cell Survival &\nProliferation PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta PI4KIIIbeta_IN_10->PI4KIIIbeta_endo

Caption: PI4KIIIβ Signaling Pathways and Site of Inhibition by this compound.

InVivo_Experiment_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_eval Evaluation formulation 1. Formulate this compound (e.g., in DMSO/PEG300/Tween-80/Saline) dose_calc 2. Calculate Dose (based on animal weight) formulation->dose_calc administration 4. Administer Compound (e.g., i.p. injection or oral gavage) dose_calc->administration animal_model 3. Select Animal Model (e.g., xenograft mouse) animal_model->administration monitoring 5. Monitor Animal Health (weight, behavior) administration->monitoring efficacy 6. Assess Efficacy (e.g., tumor volume, survival) monitoring->efficacy toxicity 7. Evaluate Toxicity (histopathology, blood chemistry) monitoring->toxicity pk_pd 8. (Optional) PK/PD Analysis (plasma concentration, biomarker modulation) efficacy->pk_pd

Caption: General Workflow for In Vivo Experiments with this compound.

References

Validation & Comparative

A Comparative Guide to PI4KIIIβ-IN-10 and Other Phosphatidylinositol 4-Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PI4KIIIβ-IN-10 with other notable phosphatidylinositol 4-kinase (PI4K) inhibitors. The following sections detail the biochemical potency, cellular activity, and selectivity profiles of these compounds, supported by experimental data and protocols.

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including signal transduction, membrane trafficking, and the formation of replication organelles for many RNA viruses.[1][2] This has made them attractive targets for the development of novel therapeutics, particularly broad-spectrum antiviral agents.[3] PI4KIIIβ-IN-10 has emerged as a potent and selective inhibitor of the PI4KIIIβ isoform. This guide will compare its performance against other well-characterized PI4K inhibitors.

Biochemical Potency and Selectivity

The in vitro inhibitory activity of various PI4K inhibitors against the four mammalian PI4K isoforms (PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ) is a critical measure of their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment.

PI4KIIIβ-IN-10 demonstrates high potency against PI4KIIIβ with a reported IC50 value of 3.6 nM.[4] Its selectivity profile reveals significantly weaker inhibition of other kinases, making it a valuable tool for specifically probing the function of PI4KIIIβ. A comparison with other PI4K inhibitors is presented in Table 1.

InhibitorPI4KIIIβ IC50 (nM)PI4KIIIα IC50 (nM)PI4KIIα IC50 (nM)Other Notable Targets (IC50)
PI4KIIIβ-IN-10 3.6 [4]~3000[4]>20,000 (<20% inh. at 20 µM)[5]PI3KC2γ (~1 µM), PI3Kα (~10 µM)[4]
PIK-9319[5]--PI3Kα (39 nM), PI3Kγ (16 nM)[4]
UCB960811[5]--Selective over PI3KC2 α, β, and γ[4]
BF7387355.7[6]1700[6]--
GSK-A1-Potent inhibitor (pIC50 8.5-9.8)[4]--
PI-273--470[5]-
MI 1454[6]>100,000[6]>100,000[6]-

Table 1: Comparison of in vitro inhibitory potency (IC50) of selected PI4K inhibitors. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of various inhibitors against different PI4K isoforms and other related kinases. Lower values indicate higher potency.

Antiviral Activity

The role of PI4Ks, particularly PI4KIIIβ, in the replication of a wide range of RNA viruses has positioned PI4K inhibitors as promising broad-spectrum antiviral candidates.[3] The antiviral efficacy of these compounds is typically measured by the half-maximal effective concentration (EC50) in cell-based viral replication assays. Table 2 provides a summary of the antiviral activities of several PI4K inhibitors against various RNA viruses.

InhibitorVirusCell LineEC50 (µM)
PIK-93Poliovirus (PV)-0.14[7]
Hepatitis C Virus (HCV)-1.9[7]
BF738735Enteroviruses (broad-spectrum)-0.004 - 0.071[6]
Hepatitis C Virus (HCV) 1b-0.056[8]
T-00127-HEV1Poliovirus (pseudovirus)RD0.77[6]
Enterovirus 71 (EV71)RD0.73[6]
AL-9Hepatitis C Virus (HCV) 1b-0.29[6]
Hepatitis C Virus (HCV) 2a-0.75[6]

Table 2: Antiviral activity (EC50) of selected PI4K inhibitors. This table presents the half-maximal effective concentrations (EC50) of various PI4K inhibitors against different RNA viruses in cell culture models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PI4K inhibitors and the experimental approaches to their characterization, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI4KIIIbeta_Signaling_Pathway cluster_virus Viral Replication Complex cluster_host Host Cell Viral Proteins Viral Proteins ACBD3 ACBD3 Viral Proteins->ACBD3 recruits PI4KIIIbeta PI4KIIIbeta ACBD3->PI4KIIIbeta recruits PI4P PI4P PI4KIIIbeta->PI4P phosphorylates PI4P->Viral Proteins enriches replication sites GBF1_Arf1 GBF1/Arf1 GBF1_Arf1->PI4KIIIbeta enhances recruitment Golgi Golgi Golgi->PI4KIIIbeta PI Phosphatidylinositol (PI) PI->PI4KIIIbeta substrate

Caption: PI4KIIIβ signaling in viral replication.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In vitro Kinase Assay (IC50 determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling PI4P_Measurement Cellular PI4P Measurement Selectivity_Profiling->PI4P_Measurement Antiviral_Assay Antiviral Replication Assay (EC50 determination) PI4P_Measurement->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 determination) Antiviral_Assay->Cytotoxicity_Assay End End Cytotoxicity_Assay->End Lead Optimization Start PI4K Inhibitor Candidate Start->Kinase_Assay

Caption: Experimental workflow for PI4K inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PI4K inhibitors. Below are generalized protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified PI4K enzyme, the lipid substrate (e.g., phosphatidylinositol), and the test inhibitor at various concentrations in a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PI4P Measurement Assay (Immunofluorescence)

This assay measures the levels of phosphatidylinositol 4-phosphate (PI4P), the product of PI4K activity, within cells.[11][12]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or Huh7) onto coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the PI4K inhibitor at various concentrations for a specified time.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with a detergent such as digitonin or saponin to allow antibody access. The choice and concentration of detergent can be optimized to selectively visualize different subcellular pools of PI4P.[12]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% goat serum).

    • Incubate the cells with a primary antibody specific for PI4P.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the PI4P staining in the treated cells compared to control cells to determine the effect of the inhibitor.

Antiviral Replication Assay (qRT-PCR)

This assay quantifies the effect of an inhibitor on viral RNA replication.[13]

  • Infection and Treatment:

    • Seed susceptible host cells in a multi-well plate.

    • Infect the cells with the virus of interest at a known multiplicity of infection (MOI).

    • After a brief adsorption period, remove the virus inoculum and add a fresh medium containing the PI4K inhibitor at various concentrations.

  • Incubation:

    • Incubate the plates at the optimal temperature for viral replication for a defined period (e.g., 24-72 hours).

  • RNA Extraction and qRT-PCR:

    • Lyse the cells and extract total RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for a viral gene to quantify the amount of viral RNA.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each inhibitor concentration compared to a DMSO-treated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

PI4KIIIβ-IN-10 stands out as a highly potent and selective inhibitor of PI4KIIIβ, making it an invaluable tool for dissecting the specific roles of this kinase in cellular physiology and disease. Its comparison with other PI4K inhibitors highlights the ongoing efforts to develop isoform-specific compounds to minimize off-target effects and enhance therapeutic potential. The provided experimental data and detailed protocols offer a solid foundation for researchers to evaluate and compare the performance of PI4KIIIβ-IN-10 and other inhibitors in their specific research contexts. As the field progresses, the development of even more selective and potent PI4K inhibitors will undoubtedly continue to advance our understanding of their biological functions and their potential as therapeutic agents.

References

Validating the Specificity of PI4KIIIbeta-IN-10: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to validate the specificity of the pharmacological inhibitor PI4KIIIbeta-IN-10. By juxtaposing its in vitro kinase selectivity profile with the phenotypic outcomes observed in PI4KIIIbeta knockout and knockdown models, this document offers a robust, evidence-based assessment of the inhibitor's on-target effects. While a direct head-to-head study validating this compound with a corresponding knockout model is not yet available in the public domain, this guide synthesizes data from multiple studies to build a strong case for its specificity.

Pharmacological Profile of this compound

This compound is a potent and highly selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). In vitro biochemical assays have demonstrated its high affinity for PI4KIIIβ with an IC50 value of 3.6 nM.[1][2][3][4] Its selectivity has been profiled against a panel of related lipid kinases, revealing significantly lower potency for off-target enzymes.[1][2][3][5]

Table 1: In Vitro Kinase Selectivity of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. PI4KIIIβ
PI4KIIIβ 3.6 1
PI3Kδ720>200
PI3KC2γ~1000>277
PI4KIIIα~3000>833
PI3Kα~10000>2777
PI3Kγ>20000>5555
PI4K2α>20000 (<20% inhibition at 20 µM)>5555
PI4K2β>20000 (<20% inhibition at 20 µM)>5555
PI3Kβ>20000 (<20% inhibition at 20 µM)>5555

Data compiled from multiple sources.[1][2][3][5][6]

Genetic Validation: Phenotypes of PI4KIIIβ Knockout and Knockdown Models

Genetic ablation of PI4KIIIβ using techniques such as CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown has been shown to impact several key cellular processes. These genetic models provide a benchmark for the expected on-target effects of a specific PI4KIIIβ inhibitor.

Table 2: Comparison of Phenotypes Observed with this compound and Genetic Inactivation of PI4KIIIβ

Phenotypic ReadoutEffect of this compound (or similar selective inhibitors)Effect of PI4KIIIβ Knockout/KnockdownSupporting Evidence
Cell Migration Attenuated cell migration.Decreased cell migration in wound healing assays.[7][8]The pharmacological inhibition of PI4KIIIβ mirrors the genetic evidence, suggesting a key role for this kinase in cell motility.
Cell Invasion Suppression of invasion.Suppression of invasion in Matrigel assays.[9]Both approaches demonstrate that PI4KIIIβ activity is crucial for the invasive phenotype of cancer cells.
Viral Replication (e.g., Rhinovirus, Hepatitis C Virus) Potent antiviral activity with EC50 in the nanomolar to low micromolar range.[10]Reduced viral replication upon siRNA knockdown of PI4KIIIβ.[10][11]The consistent antiviral effects strongly support that this compound's mechanism of action is through the inhibition of the host factor PI4KIIIβ.
Cell Viability/Apoptosis Can induce apoptosis in some cancer cell lines.Knockdown of PI4KIIIβ induced apoptosis in MDA-MB-231 breast cancer cells.[12]This suggests that some cell types are dependent on PI4KIIIβ for survival, a phenotype recapitulated by both inhibitor treatment and genetic knockdown.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Reaction Setup : The kinase reaction is performed by incubating the PI4KIIIβ enzyme with its substrate (phosphatidylinositol) and ATP in a suitable kinase buffer.

  • Inhibitor Addition : this compound is serially diluted and added to the kinase reaction mixture.

  • ADP-Glo™ Reagent Addition : After the kinase reaction, an equal volume of ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : The Kinase Detection Reagent is then added, which converts the generated ADP to ATP.

  • Luminescence Measurement : The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, and the luminescent signal is detected with a plate reader. The IC50 value is determined by plotting the inhibitor concentration against the percentage of kinase activity.

Cell Migration - Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

  • Cell Seeding : Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Creating the "Wound" : A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Inhibitor Treatment : The cells are then washed to remove debris, and fresh media containing this compound or vehicle control is added.

  • Image Acquisition : The plate is placed in a live-cell imaging system or a standard incubator, and images of the wound are captured at regular intervals (e.g., every 2-4 hours) over a period of 24-48 hours.

  • Data Analysis : The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between the inhibitor-treated and control groups.

Generation of PI4KIIIβ Knockout Cell Line using CRISPR/Cas9

This protocol outlines the generation of a stable PI4KIIIβ knockout cell line.

  • Guide RNA Design : Guide RNAs (gRNAs) targeting an early exon of the PI4KB gene are designed using online tools.

  • Vector Construction : The designed gRNA sequences are cloned into a Cas9 expression vector.

  • Transfection : The Cas9/gRNA expression vector is transfected into the target cells using a suitable transfection reagent.

  • Single-Cell Cloning : After transfection, single cells are sorted into 96-well plates to generate clonal populations.

  • Verification of Knockout : Genomic DNA is extracted from the clonal populations, and the targeted region is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon. Western blotting is also performed to confirm the absence of the PI4KIIIβ protein.

Visualizing Pathways and Workflows

PI4K Signaling Pathway

PI4K_Signaling cluster_membrane Plasma Membrane cluster_golgi Golgi PI PI PIP5K PIP5K PI4P PI(4)P PI4P->PIP5K PIP2 PI(4,5)P2 Downstream Downstream Signaling (e.g., Cell Migration, Viral Replication) PIP2->Downstream PI_golgi PI PI4KIIIbeta PI4KIIIβ PI_golgi->PI4KIIIbeta PI4P_golgi PI(4)P PI4P_golgi->PI4P Transport PI4KIIIbeta->PI4P_golgi PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta PIP5K->PIP2

Caption: PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Specificity Validation

Inhibitor_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach Inhibitor This compound WT_cells Wild-Type Cells Inhibitor->WT_cells Assay_pharm Phenotypic Assay (e.g., Migration, Viral Replication) WT_cells->Assay_pharm Result_pharm Observe Phenotype A Assay_pharm->Result_pharm Comparison Compare Results Result_pharm->Comparison CRISPR CRISPR/Cas9 or shRNA KO_cells PI4KIIIβ Knockout/Knockdown Cells CRISPR->KO_cells Assay_genetic Phenotypic Assay (e.g., Migration, Viral Replication) KO_cells->Assay_genetic Result_genetic Observe Phenotype A Assay_genetic->Result_genetic Result_genetic->Comparison Conclusion Conclusion: Inhibitor is Specific Comparison->Conclusion

Caption: Logical workflow for validating inhibitor specificity using a parallel pharmacological and genetic approach.

Conclusion

References

A Head-to-Head Comparison of PI4KIIIβ Inhibitors: PI4KIIIbeta-IN-10 vs. PIK93

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of a target protein and for validating its therapeutic potential. This guide provides an objective comparison of two widely used inhibitors of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ): PI4KIIIbeta-IN-10 and PIK93. The comparative analysis is supported by experimental data on their biochemical potency, selectivity, and cellular activity.

Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the production of phosphatidylinositol 4-phosphate (PI4P). This lipid messenger plays a vital role in the regulation of membrane trafficking and serves as a docking site for various proteins. Notably, a growing body of evidence has implicated PI4KIIIβ as an essential host factor for the replication of a broad range of positive-sense RNA viruses, including hepatitis C virus (HCV) and enteroviruses, making it an attractive target for antiviral drug development.[1][2][3][4]

This guide will delve into a detailed comparison of this compound and PIK93, two chemical tools frequently employed to probe the functions of PI4KIIIβ.

Biochemical Potency and Selectivity

A critical aspect of a chemical inhibitor is its potency towards the intended target and its selectivity over other related proteins, such as other lipid kinases. The following tables summarize the in vitro inhibitory activities of this compound and PIK93 against PI4KIIIβ and a panel of other kinases.

Inhibitor PI4KIIIβ IC50 (nM) Reference
This compound3.6[5][6][7][8][9][10]
PIK9319[5][6][11][12][13][14][15][16][17][18]
Table 1: Comparison of the in vitro 50% inhibitory concentration (IC50) of this compound and PIK93 against PI4KIIIβ.
Inhibitor PI3Kα IC50 PI3Kβ IC50 PI3Kγ IC50 PI3Kδ IC50 PI4KIIIα IC50 PI4KIIα IC50 Reference
This compound~10 µM>20 µM (<20% inh.)~1 µM (PI3KC2γ)-~3 µM>20 µM (<20% inh.)[6][7][8][9]
PIK9339 nM0.59 µM16 nM0.12 µM1,100 nM>100,000 nM[11][12][14][15]
Table 2: Selectivity profile of this compound and PIK93 against other lipid kinases. Values are IC50 unless otherwise noted.

The data clearly indicates that while both compounds are potent inhibitors of PI4KIIIβ, This compound exhibits significantly higher potency , with an IC50 of 3.6 nM compared to 19 nM for PIK93.[5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Furthermore, This compound demonstrates a vastly superior selectivity profile . It displays over 200-fold selectivity for PI4KIIIβ against a panel of related lipid kinases, including class I and class III PI3Ks.[7][19][20] In contrast, PIK93 shows significant cross-reactivity with several PI3K isoforms, particularly PI3Kγ and PI3Kα, with IC50 values of 16 nM and 39 nM, respectively.[5][11][12][13][14][15][16][17] This lack of selectivity can confound the interpretation of experimental results, as the observed biological effects may be attributable to the inhibition of off-target kinases.

Cellular Activity in Viral Replication

The essential role of PI4KIIIβ in viral replication has made it a prime target for antiviral therapies. Both this compound and PIK93 have been evaluated for their ability to inhibit the replication of various RNA viruses in cellular models.

Inhibitor Virus Cellular Assay EC50 / IC50 CC50 Reference
This compoundHepatitis C Virus (HCV)Replicon Assay1.3 µM (IC50)>32 µM[19][20]
PIK93Poliovirus (PV)Pseudovirus Infection0.14 µM (EC50)-[11][12][13][14]
PIK93Hepatitis C Virus (HCV)Replicon Assay1.9 µM (EC50)-[11][12][13][14]
Table 3: Comparison of the antiviral activity of this compound and PIK93 in cellular assays. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) represent the concentration required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability.

In a cellular model of Hepatitis C virus replication, this compound demonstrated potent antiviral activity with an IC50 of 1.3 µM and low cellular toxicity (CC50 >32 µM).[19][20] PIK93 has also been shown to inhibit the replication of poliovirus and HCV with EC50 values of 0.14 µM and 1.9 µM, respectively.[11][12][13][14] The improved selectivity of this compound makes it a more reliable tool for specifically attributing antiviral effects to the inhibition of PI4KIIIβ.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to these inhibitors, the following diagrams are provided.

PI4KIIIbeta_Signaling_Pathway PI4KIIIβ Signaling Pathway in Viral Replication cluster_virus Host Cell Viral Proteins Viral Proteins PI4KIIIbeta PI4KIIIbeta Viral Proteins->PI4KIIIbeta Recruits & Activates PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Phosphorylates PI Phosphatidylinositol (PI) PI->PI4KIIIbeta Substrate Replication Complex Replication Complex PI4P->Replication Complex Essential for formation Viral RNA Replication Viral RNA Replication Replication Complex->Viral RNA Replication

Caption: Role of PI4KIIIβ in viral replication.

Kinase_Inhibition_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare Reagents Incubate Incubate Kinase with Inhibitor Prepare Reagents->Incubate Initiate Reaction Initiate Reaction with ATP Incubate->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Detect Product Detect Phosphorylated Product Stop Reaction->Detect Product Analyze Data Data Analysis (IC50 determination) Detect Product->Analyze Data End End Analyze Data->End

Caption: Workflow for a kinase inhibition assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Membrane Capture Assay)

This protocol is adapted from methodologies used to characterize PI4KIIIβ inhibitors.[8]

  • Reagent Preparation :

    • Kinase Buffer: 20 mM Bis-Tris Propane (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT.

    • Substrate Solution: Sonicate L-α-Phosphatidylinositol (PI) and carrier lipids (e.g., DOPS:DOPC) in water to a final concentration of 1 mg/mL.

    • Enzyme Solution: Dilute recombinant PI4KIIIβ enzyme in kinase buffer to the desired concentration (e.g., 2.5 nM final).

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (this compound or PIK93) in 10% DMSO.

    • ATP Solution: Prepare a solution of cold ATP and γ-32P-ATP in kinase buffer (e.g., 10 µM final concentration).

  • Assay Procedure :

    • In a 96-well plate, combine the kinase buffer, substrate solution, BSA, and PI4KIIIβ enzyme.

    • Add the inhibitor solution to the enzyme mixture and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP solution. Allow the reaction to proceed for 30 minutes at room temperature.

    • Terminate the reaction by adding 1N HCl.

  • Detection :

    • Spot a small volume of the reaction mixture onto a nitrocellulose membrane.

    • Wash the membrane multiple times with 1M NaCl / 1% Phosphoric Acid to remove unincorporated γ-32P-ATP.

    • Dry the membrane and expose it to a phosphor screen overnight.

    • Quantify the radioactive signal using a phosphorimager.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiviral Assay (HCV Replicon Assay)

This protocol is based on general methods for assessing the antiviral activity of compounds against HCV.[21][22][23]

  • Cell Culture :

    • Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Compound Treatment :

    • Seed the replicon-containing cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compound (this compound or PIK93). Include a DMSO control.

  • Incubation :

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (for replicons expressing luciferase) :

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. Luciferase activity is proportional to the level of viral replication.

  • Cytotoxicity Assay :

    • In a parallel plate with non-replicon-containing cells (or the same replicon cells), perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50 of the compounds.

  • Data Analysis :

    • Calculate the percentage of inhibition of viral replication for each compound concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Conclusion

Both this compound and PIK93 are valuable tools for studying the role of PI4KIIIβ. However, based on the available data, This compound emerges as the superior chemical probe for specifically interrogating PI4KIIIβ function. Its higher potency and, most importantly, its exceptional selectivity profile minimize the potential for off-target effects, leading to more reliable and interpretable experimental outcomes. For researchers aiming to specifically dissect the roles of PI4KIIIβ in cellular processes and as a potential antiviral target, this compound is the recommended inhibitor. PIK93, while a pioneering inhibitor in the field, should be used with caution, and its effects should be validated with more selective compounds or genetic approaches due to its significant cross-reactivity with PI3-kinases.

References

A Comparative Analysis of PI4KIIIbeta-IN-10 and Other Antiviral Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the host-directed antiviral compound PI4KIIIbeta-IN-10 with other PI4KIIIbeta inhibitors and direct-acting antiviral agents. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to Antiviral Strategies: Host-Directed vs. Direct-Acting

The fight against viral diseases has traditionally focused on direct-acting antivirals (DAAs) that target viral enzymes and structural proteins.[1][2][3] While often effective, this approach can be hampered by the rapid mutation of viral targets, leading to drug resistance.[4][5] An alternative and complementary strategy is to target host factors that are essential for viral replication.[4][6][7] These host-directed therapies (HDTs) present a higher genetic barrier to resistance as they target cellular components that are less prone to mutation.[4][5]

This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell lipid kinase.[8][9][10] This enzyme plays a crucial role in the replication of a broad range of RNA viruses by facilitating the formation of viral replication organelles.[11][12][13] By inhibiting PI4KIIIβ, compounds like this compound disrupt the viral life cycle, offering a broad-spectrum antiviral approach.[14][15] This guide compares the performance of this compound with other PI4KIIIβ inhibitors and prominent DAAs, providing a comprehensive overview for researchers in the field of antiviral drug development.

Quantitative Comparison of Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected antiviral compounds against a range of viruses. It is important to note that the data presented are compiled from various studies and a direct comparison may be limited by differences in experimental conditions, such as cell lines, virus strains, and assay methodologies.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of PI4KIIIβ Inhibitors

CompoundVirusAssayCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
This compound Hepatitis C Virus (HCV)RepliconHuh-71.3>32>24.6[8][16]
BF738735 Human Rhinovirus 14 (HRV-14)Plaque ReductionHeLa0.004 - 0.03111 - 65>350[8][14][17]
Coxsackievirus B3 (CVB3)CPEBGM0.015>13>867[15]
Enterovirus 71 (EV71)CPERD0.011>13.4>1218[15]
Poliovirus 1CPEHeLa0.019>24.2>1273[15]
T-00127-HEV1 Poliovirus (pseudovirus)Luciferase AssayRD0.77125162[6][18]
Enterovirus 71 (EV71)Luciferase AssayRD0.73125171[6][18]
PIK-93 Poliovirus (PV)RepliconHeLa0.14>10>71[7][19]
Hepatitis C Virus (HCV)RepliconHuh-71.9>10>5.3[7][19]

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; CPE: Cytopathic Effect.

Table 2: In Vitro Antiviral Activity of Direct-Acting Antivirals (DAAs)

CompoundVirusAssayCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference(s)
Remdesivir SARS-CoV-2Plaque ReductionVero E60.77 - 1.65>100>129[12][17]
SARS-CoV-HAE0.069--[12]
MERS-CoV-HAE0.074--[12]
Human Coronavirus 229E (HCoV-229E)CPEMRC-50.067>2>29.8[14]
Favipiravir Influenza A (H1N1)Plaque ReductionMDCK0.014 - 0.55 (µg/mL)>1000 (µg/mL)>1818[11]
SARS-CoV-2CPEVero E661.88>400>6.46[6][12]
Sofosbuvir Hepatitis C Virus (HCV) Genotype 1bRepliconHuh-70.032 - 0.130>100>769[20]
Hepatitis C Virus (HCV) Genotype 2aRepliconHuh-70.032>100>3125[20]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Signaling Pathways and Mechanism of Action

PI4KIIIβ inhibitors and direct-acting antivirals operate through fundamentally different mechanisms.

PI4KIIIβ-IN-10 and Other Host-Directed Antivirals

PI4KIIIβ is a cellular lipid kinase that catalyzes the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P).[1][21] Many positive-strand RNA viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membranes, which serve as scaffolds for the assembly of their replication organelles.[1][21][22] The viral non-structural proteins, such as 3A in enteroviruses, recruit PI4KIIIβ to these sites.[21][23] This localized increase in PI4P is crucial for the recruitment of other viral and host factors necessary for viral RNA synthesis.[1][24]

This compound and other inhibitors of this enzyme block the production of PI4P, thereby preventing the formation of functional viral replication organelles and halting viral replication.[14][25]

PI4KIIIbeta_Pathway cluster_host_cell Host Cell Cytoplasm cluster_virus Virus cluster_inhibitor Inhibition PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIb->PI4P ATP ADP ReplicationOrganelle Viral Replication Organelle Assembly PI4P->ReplicationOrganelle Essential Component ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication ViralProtein Viral Protein (e.g., 3A) ViralProtein->PI4KIIIb Recruits PI4KIIIb_IN_10 This compound PI4KIIIb_IN_10->PI4KIIIb Inhibits

Mechanism of PI4KIIIβ in viral replication and its inhibition.
Direct-Acting Antivirals (DAAs)

In contrast, DAAs directly target viral components. For example:

  • Remdesivir and Favipiravir are nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome.[11][12] They are incorporated into the growing RNA chain, causing premature termination and halting replication.

  • Sofosbuvir is another nucleoside analog that specifically inhibits the HCV NS5B RNA-dependent RNA polymerase.[20]

DAA_Pathway cluster_virus_replication Viral Replication cluster_daa Inhibition ViralRNA Viral RNA Template RdRp Viral RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewViralRNA New Viral RNA RdRp->NewViralRNA NTPs dNTPs DAA Direct-Acting Antiviral (e.g., Remdesivir, Favipiravir) DAA->RdRp Inhibits

Mechanism of action of direct-acting antiviral RdRp inhibitors.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the antiviral activity and cytotoxicity of the compounds discussed in this guide. Specific parameters may vary between studies.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles, which form visible zones of cell death (plaques) in a cell monolayer.

  • Materials: Confluent cell monolayers in 6- or 12-well plates, virus stock, serum-free medium, overlay medium (e.g., containing agarose or methylcellulose), test compound, crystal violet staining solution.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Infect confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours.

    • Remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the different concentrations of the test compound.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

    • Fix the cells and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[4][24][26]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

  • Materials: Cell monolayers in 24- or 96-well plates, virus stock, culture medium, test compound.

  • Procedure:

    • Seed cells and allow them to form a confluent monolayer.

    • Infect the cells with virus in the presence of serial dilutions of the test compound.

    • Incubate for a full viral replication cycle (e.g., 24-48 hours).

    • Harvest the cell culture supernatant (containing progeny virus).

    • Determine the virus titer in the supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

    • The EC50 is the compound concentration that reduces the virus yield by 50% compared to the untreated control.[12][22]

MTT Cytotoxicity Assay

This colorimetric assay determines the viability of cells in the presence of the test compound to assess its cytotoxicity.

  • Materials: Cells in 96-well plates, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a duration similar to the antiviral assays.

    • Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated control.[11][21][23]

Experimental and Comparative Workflow

The process of comparing antiviral compounds involves a series of systematic steps from initial screening to detailed characterization.

Antiviral_Comparison_Workflow cluster_screening Initial Screening cluster_characterization Detailed Characterization cluster_comparison Comparative Analysis A Compound Library (Host-Directed & Direct-Acting) B Primary Antiviral Assay (e.g., CPE Reduction) A->B C Dose-Response Analysis (Plaque/Yield Reduction Assays) B->C D Cytotoxicity Assay (e.g., MTT) B->D E Calculate EC50 C->E F Calculate CC50 D->F G Determine Selectivity Index (SI = CC50 / EC50) E->G F->G I Head-to-Head Comparison (Potency, Spectrum, Safety) G->I H Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) H->I J Lead Candidate Selection I->J

Workflow for the comparative analysis of antiviral compounds.

Conclusion

This compound represents a promising class of host-directed antivirals with broad-spectrum potential. By targeting a key cellular factor essential for the replication of numerous RNA viruses, it offers a strategy to combat viral infections with a potentially higher barrier to resistance compared to direct-acting antivirals. The quantitative data presented in this guide highlight the potent in vitro activity of this compound and other PI4KIIIβ inhibitors.

While direct-acting antivirals like remdesivir and favipiravir have demonstrated clinical utility, particularly in pandemic situations, the development of host-directed therapies remains a critical area of research. A comprehensive understanding of the distinct mechanisms of action, as outlined in this guide, is essential for the rational design of novel antiviral strategies and combination therapies. The provided experimental protocols and workflows serve as a foundational reference for researchers aiming to evaluate and compare the efficacy of new antiviral candidates. Further head-to-head comparative studies under standardized conditions will be invaluable in elucidating the relative strengths and weaknesses of these different antiviral approaches.

References

Comparative Analysis of PI4KIIIbeta-IN-10 Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the activity of PI4KIIIbeta-IN-10, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). The information is intended for researchers, scientists, and drug development professionals to facilitate their research and development efforts. The guide summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes that phosphorylate phosphatidylinositol (PtdIns) to generate phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key precursor for the synthesis of important signaling lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3] The PI4KIIIβ isoform is primarily located at the Golgi apparatus and is involved in various cellular processes, including membrane trafficking and signaling.[1][2][3] It has also been identified as a critical host factor for the replication of a range of RNA viruses, making it an attractive therapeutic target.[1][3]

This compound is a potent small molecule inhibitor of PI4KIIIβ, demonstrating high selectivity over other related lipid kinases.[4][5][6] Its efficacy has been demonstrated in both biochemical and cell-based assays, particularly in the context of antiviral research.

Data Presentation: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize its inhibitory concentration (IC50) against its primary target, PI4KIIIβ, and other related kinases, as well as its activity in a cellular context.

Table 1: Biochemical Potency and Selectivity of this compound
Target KinaseIC50 ValueFold Selectivity vs. PI4KIIIβReference
PI4KIIIβ 3.6 nM - [4][5][6][7][8][9]
PI3KC2γ~1 µM>277x[6][7]
PI4KIIIα~3 µM>833x[6][7]
PI3Kα~10 µM>2777x[6][7]
PI3Kγ~20 µM>5555x[7]
PI4K2α<20% inhibition at 20 µMNot Applicable[4][6][7]
PI4K2β<20% inhibition at 20 µMNot Applicable[4][6][7]
PI3Kβ<20% inhibition at 20 µMNot Applicable[4][6][7]

Note: The data indicates that this compound is over 200-fold more selective for PI4KIIIβ compared to class I and class III PI3Ks.[5][6]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeParameterValueReference
Huh7.5 (Human Hepatoma)Antiviral Assay (HCV)IC501.3 µM[5][7][10]
Huh7.5 (Human Hepatoma)Cytotoxicity AssayCC50>32 µM[5][7][10]
HEK293T (Human Embryonic Kidney)Autophagy Study-Used to inhibit PI4KIIIβ[7]
Lung Cancer Cell Lines (1q-amplified)Antagonism Study-A related inhibitor (IN-9) was used to show vulnerability to PI4KIIIβ antagonism.[11]

Experimental Protocols

The data presented above is derived from specific experimental methodologies. Below are detailed protocols for the key assays used to evaluate this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound being tested.[12][13]

Principle: The assay involves two steps. First, the kinase reaction is stopped, and an "ADP-Glo™ Reagent" is added to deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial ADP concentration.

Methodology:

  • Preparation: Recombinant human PI4KIIIβ enzyme is used. The inhibitor, this compound, is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The enzyme is pre-incubated with the inhibitor (or DMSO as a vehicle control) in a multi-well plate.[13]

  • The kinase reaction is initiated by adding a buffer containing the lipid substrate (phosphatidylinositol) and ATP. The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.[13]

  • ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and consume any unused ATP. This step typically takes about 40 minutes.[13]

  • ADP Detection: Kinase Detection Reagent is added to convert the generated ADP into ATP. This mixture is incubated for another 30-40 minutes to allow the luciferase-driven reaction to stabilize.[13]

  • Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.[14]

Cellular Antiviral Assay (Hepatitis C Virus)

This assay determines the effectiveness of an inhibitor in blocking viral replication within a host cell line.

Methodology:

  • Cell Seeding: Human Huh7.5 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Infection and Treatment: Cells are infected with a strain of Hepatitis C virus (HCV), often a reporter virus (e.g., expressing Gaussia luciferase) to facilitate quantification.[7]

  • Immediately after infection, the cells are treated with various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a period that allows for viral replication (e.g., 72 hours).[7]

  • Quantification of Replication: The level of viral replication is measured. If a luciferase reporter virus is used, the luciferase activity in the cell culture supernatant is quantified using a luminometer.[7]

  • Data Analysis: The IC50 value is calculated as the inhibitor concentration that reduces viral replication (luciferase signal) by 50% compared to the DMSO-treated control.

Cellular Cytotoxicity Assay (PrestoBlue™ Assay)

This assay measures the viability of cells after treatment with a compound to determine its cytotoxic effects.

Methodology:

  • Cell Seeding and Treatment: Huh7.5 cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assay.[7]

  • Incubation: Cells are incubated for the same duration as the antiviral assay (e.g., 72 hours).[7]

  • Viability Measurement: The PrestoBlue™ reagent is added to each well. This reagent contains resazurin, which is reduced by metabolically active (viable) cells to the fluorescent resorufin.

  • After a short incubation period, the fluorescence is measured using a plate reader.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated as the inhibitor concentration that reduces cell viability by 50% compared to the DMSO-treated control cells.

Mandatory Visualizations

PI4KIIIβ Signaling Pathway

The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling pathway.

PI4KIIIbeta_Pathway cluster_membrane Cell Membrane / Golgi PtdIns PtdIns PI4P PI(4)P PtdIns->PI4P ATP->ADP PIP2 PI(4,5)P2 PI4P->PIP2 ATP->ADP PIP3 PI(3,4,5)P3 PIP2->PIP3 ATP->ADP Akt Akt PIP3->Akt PI4KIIIbeta PI4KIIIβ PI4KIIIbeta->PI4P PI5K PIP5K PI5K->PIP2 PI3K PI3K PI3K->PIP3 Downstream Downstream Signaling (e.g., Cell Growth, Trafficking) Akt->Downstream Inhibitor This compound Inhibitor->PI4KIIIbeta Inhibition

Caption: The PI4KIIIβ pathway showing the synthesis of PI4P and its inhibition by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 value of an inhibitor using a biochemical assay.

IC50_Workflow arrow A 1. Prepare serial dilutions of this compound B 2. Aliquot PI4KIIIβ enzyme into assay plate arrow1 C 3. Add inhibitor dilutions to enzyme and pre-incubate D 4. Initiate reaction with ATP and PI substrate arrow2 E 5. Stop reaction and deplete excess ATP F 6. Convert ADP to ATP and measure luminescence arrow3 G 7. Plot luminescence vs. inhibitor concentration H 8. Calculate IC50 value

Caption: A generalized workflow for determining inhibitor potency using a kinase assay.

References

A Comparative Guide to the Selectivity of PI4KIIIbeta-IN-10 Against Other Lipid Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PI4KIIIbeta-IN-10 against its primary target, Phosphatidylinositol 4-Kinase Type III beta (PI4KIIIβ), and other related lipid kinases. The data presented herein is supported by experimental findings to offer an objective assessment of the compound's selectivity profile.

Quantitative Selectivity Profile of this compound

This compound has been demonstrated to be a highly potent and selective inhibitor of PI4KIIIβ. The compound exhibits significantly lower inhibitory activity against a panel of other lipid kinases, underscoring its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various lipid kinases.

Kinase TargetIC50 ValueFold Selectivity vs. PI4KIIIβ
PI4KIIIβ 3.6 nM 1
PI4KIIIα~3 µM~833
PI3KC2γ~1 µM~278
PI3Kα~10 µM~2778
PI4K2α>20 µM (<20% inhibition)>5556
PI4K2β>20 µM (<20% inhibition)>5556
PI3Kβ>20 µM (<20% inhibition)>5556

Data compiled from publicly available research.[1][2][3][4]

The data clearly indicates that this compound is over 200-fold more selective for PI4KIIIβ compared to the other lipid kinases tested.[1][3]

Experimental Methodologies

The selectivity of this compound was determined using a well-established in vitro kinase assay. The general protocol is outlined below.

Lipid Kinase Assay Protocol

This assay quantifies the phosphorylation of a lipid substrate by a specific kinase in the presence of an inhibitor.

  • Enzyme and Substrate Preparation : Recombinant lipid kinases are used. The lipid substrate, such as L-α-Phosphatidylinositol, is prepared in a vesicle form, often with other lipids like DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), by sonication in an aqueous buffer.

  • Inhibitor Preparation : this compound is serially diluted in a suitable solvent, typically DMSO, to create a range of concentrations for IC50 determination.

  • Kinase Reaction : The kinase reaction is initiated by mixing the recombinant enzyme, lipid substrate vesicles, the inhibitor at various concentrations, and γ-32P-labeled ATP in a kinase assay buffer. The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination and Detection : A portion of the reaction mixture is spotted onto a nitrocellulose membrane. The membrane captures the radiolabeled lipid product.

  • Washing : The membrane is washed multiple times with a solution like 1M NaCl and 1% Phosphoric Acid to remove unreacted γ-32P-ATP.

  • Quantification : The membrane is dried, and the amount of incorporated radiolabel is quantified using a phosphorimager.

  • Data Analysis : The intensity of the signal is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Visualizing Pathways and Workflows

To further illustrate the context of PI4KIIIβ inhibition and the experimental process, the following diagrams are provided.

PI4KIIIbeta_Signaling_Pathway cluster_membrane Cell Membrane PI PI PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta PIP PI(4)P PIP5K PIP5K PIP->PIP5K PIP2 PI(4,5)P2 Downstream Downstream Signaling PIP2->Downstream PI4KIIIbeta->PIP ATP to ADP PIP5K->PIP2 ATP to ADP PI4KIIIbeta_IN_10 This compound PI4KIIIbeta_IN_10->PI4KIIIbeta

Caption: Simplified PI4KIIIβ signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) B 2. Initiate Kinase Reaction A->B C 3. Spot Reaction on Nitrocellulose Membrane B->C D 4. Wash Membrane C->D E 5. Quantify Radioactivity D->E F 6. Analyze Data (IC50) E->F

Caption: General workflow for the in vitro lipid kinase selectivity assay.

References

Benchmarking PI4KIIIbeta-IN-10: A Comparative Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency and selectivity of PI4KIIIbeta-IN-10 against established standards. All quantitative data is presented in clear, structured tables, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIbeta), a lipid kinase crucial for various cellular processes, including membrane trafficking and signal transduction. Its dysregulation has been implicated in several diseases, making it a significant target for therapeutic intervention. This guide benchmarks the in vitro efficacy of this compound against other known PI4KIIIbeta inhibitors to aid in the selection of appropriate research tools and to provide a framework for the development of novel therapeutics.

Comparative Potency and Selectivity

The inhibitory activity of this compound and a panel of standard reference compounds were assessed using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each inhibitor against PI4KIIIbeta and a selection of other related kinases to ascertain their selectivity profile.

CompoundPI4KIIIβ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)PI4KIIIα IC50 (nM)
This compound 3.6 [1][2][3][4]~10,000[4]>20,000[1]~1,000[4]-~3,000[4]
PIK-9319[5][6][7]39[5][6][7]590[5][6]16[5][6][7]120[5][6]-
UCB960811[8][9][10]-----
BQR69580 (human)[11][12]-----
MMV39004828 (P. falciparum)[13][14]-----

PI4KIIIbeta Signaling Pathway

PI4KIIIbeta plays a critical role in the phosphoinositide signaling pathway by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P serves as a precursor for the synthesis of other important signaling molecules like PI(4,5)P2 and is involved in the recruitment of effector proteins that regulate vesicular trafficking and signal transduction. The activity of PI4KIIIbeta is intricately linked with the function of small GTPases, such as Rab11, and influences downstream signaling cascades, including the Akt pathway.

PI4KIIIbeta_Signaling_Pathway PI PI (Phosphatidylinositol) PI4KIIIbeta PI4KIIIbeta PI->PI4KIIIbeta PI4P PI4P (Phosphatidylinositol 4-Phosphate) PI4KIIIbeta->PI4P ATP -> ADP Effector_Proteins Effector Proteins (e.g., FAPP, OSBP) PI4P->Effector_Proteins Recruits PIP5K PIP5K PI4P->PIP5K Rab11 Rab11 Rab11->PI4KIIIbeta Regulates Vesicular_Trafficking Vesicular Trafficking (Golgi transport) Effector_Proteins->Vesicular_Trafficking PI45P2 PI(4,5)P2 PIP5K->PI45P2 ATP -> ADP Akt_Signaling Akt Signaling PI45P2->Akt_Signaling

PI4KIIIβ Signaling Cascade

Experimental Methodologies

The determination of inhibitor potency is predominantly performed using in vitro biochemical assays. The following are detailed protocols for commonly employed methods.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human PI4KIIIbeta enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound) serially diluted in DMSO

Protocol:

  • Prepare a reaction mix containing kinase buffer, PI substrate (e.g., 10 µM), and ATP (e.g., 10 µM).

  • Add 2.5 µL of the reaction mix to each well of a 384-well plate.

  • Add 50 nL of test compound at various concentrations or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 2.5 µL of recombinant PI4KIIIbeta enzyme (e.g., 1-5 ng/µL) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays measure the binding of an inhibitor to the kinase or the inhibition of substrate phosphorylation.

Materials:

  • Recombinant human PI4KIIIbeta enzyme (e.g., GST-tagged)

  • Biotinylated lipid substrate (e.g., Biotin-PI)

  • ATP

  • LanthaScreen™ Eu-anti-GST antibody (or other appropriate donor)

  • Fluorescently labeled tracer or phospho-specific antibody (acceptor)

  • TR-FRET buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)

  • Test compounds serially diluted in DMSO

Protocol:

  • Prepare a kinase/antibody mixture in TR-FRET buffer containing the PI4KIIIbeta enzyme and the Eu-labeled donor antibody.

  • Add 5 µL of the kinase/antibody mixture to each well of a low-volume 384-well plate.

  • Add 50 nL of test compound at various concentrations or DMSO to the wells.

  • Prepare a substrate/ATP/tracer mixture in TR-FRET buffer containing the biotinylated PI substrate, ATP, and the fluorescent acceptor.

  • Initiate the reaction by adding 5 µL of the substrate/ATP/tracer mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~615 nm for the donor and ~665 nm for the acceptor).

  • Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values as described for the ADP-Glo™ assay.

Experimental Workflow for Inhibitor Benchmarking

A systematic approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The following workflow outlines the key stages, from initial high-throughput screening to detailed characterization.

Experimental_Workflow Start Start: Novel Inhibitor Candidate HTS Primary Screening (e.g., ADP-Glo™ Assay) Start->HTS Hit_Confirmation Hit Confirmation & Potency Determination HTS->Hit_Confirmation Active Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET Assay) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel Screening) Orthogonal_Assay->Selectivity_Profiling Validated Hits Cellular_Assays Cell-Based Assays (Target Engagement & Phenotypic) Selectivity_Profiling->Cellular_Assays Potent & Selective Hits Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Promising Leads

Inhibitor Benchmarking Workflow

Conclusion

This guide provides a comparative analysis of this compound against established PI4KIIIbeta inhibitors. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers investigating the role of PI4KIIIbeta in health and disease and for those involved in the discovery and development of novel kinase inhibitors. The high potency and selectivity of this compound make it a superior tool for specifically probing the function of PI4KIIIbeta in various biological systems.

References

Validating the Antiviral Efficacy of PI4KIIIbeta-IN-10 in Co-Culture Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats and the development of antiviral resistance necessitate the exploration of host-targeted therapies. One promising target is the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which plays a crucial role in the replication of a broad range of RNA viruses. This guide provides a comparative analysis of the potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-10, and its alternatives, with a focus on validating its antiviral efficacy in advanced co-culture models that more closely mimic the physiological environment of viral infection.

Performance Comparison of PI4KIIIβ Inhibitors

This compound has demonstrated significant potency against various viruses in traditional cell culture models. To provide a clear comparison with other known PI4KIIIβ inhibitors, the following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound Against Various Viruses

VirusCell LineIC50 (nM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Hepatitis C Virus (HCV)Huh-7.53.6[1][2]1.3[1]>32[1]>24.6
Human Rhinovirus (HRV)-----

Note: Data for HRV is not explicitly available for this compound in the reviewed literature, highlighting a gap in current knowledge.

Table 2: Comparative Efficacy of Alternative PI4KIIIβ Inhibitors

InhibitorVirus(es)Cell LineIC50 (nM)EC50 (µM)CC50 (µM)Selectivity Index (SI)
BQR695 Human Coronaviruses (HCoV-OC43, -NL63, -229E)Cultured cells~90[3]---
UCB9608 --11[3]---
BF738735 Enteroviruses, Rhinoviruses-5.7[4]0.004 - 0.07111 - 65[5]High
Inhibitor 7f hRV-B14, hRV-A16, hRV-A21, other enterovirusesH1HeLa16[6]hRV-B14: ≥4638, hRV-A16: >3116, hRV-A21: >2793>100[6]hRV-B14: ≥4638, hRV-A16: >3116, hRV-A21: >2793[6]

The PI4KIIIβ Signaling Pathway in Viral Replication

Many RNA viruses hijack the host cell's PI4KIIIβ to create phosphatidylinositol 4-phosphate (PI4P)-enriched membranous replication organelles. These organelles serve as scaffolds for the assembly of viral replication complexes, concentrating necessary viral and host factors and shielding the process from the host's innate immune system. This compound and other inhibitors act by blocking the kinase activity of PI4KIIIβ, thereby preventing the formation of these essential replication sites.

PI4KIIIbeta_Pathway cluster_virus Viral Hijacking cluster_inhibition Inhibition Viral Proteins Viral Proteins PI4KIIIbeta PI4KIIIbeta Viral Proteins->PI4KIIIbeta Recruits & Activates PI4P PI4P Replication Organelle Replication Organelle PI4P->Replication Organelle Forms Viral RNA Replication Viral RNA Replication Replication Organelle->Viral RNA Replication Supports PI4KIIIbeta_IN_10 PI4KIIIbeta_IN_10 PI4KIIIbeta_inhibited PI4KIIIbeta (Inhibited) PI4KIIIbeta_IN_10->PI4KIIIbeta_inhibited Inhibits PI4KIIIbeta_inhibited->PI4P Blocks Conversion PI Phosphatidylinositol (PI) PI->PI4P PI4KIIIbeta Progeny Virions Progeny Virions Viral RNA Replication->Progeny Virions Leads to CoCulture_Workflow cluster_setup Co-Culture Setup cluster_experiment Antiviral Assay cluster_analysis Analysis Seed_Epithelial 1. Seed epithelial cells on apical side of Transwell insert Differentiate 2. Differentiate epithelial cells to form a polarized monolayer Seed_Epithelial->Differentiate Add_Immune 3. Add immune cells to the basolateral compartment Differentiate->Add_Immune Co_Culture 4. Establish co-culture Add_Immune->Co_Culture Pre_treat 5. Pre-treat with this compound (apical and/or basolateral) Co_Culture->Pre_treat Infect 6. Infect with virus (apical side) Pre_treat->Infect Incubate 7. Incubate for 24-72h Infect->Incubate TEER A. Measure Transepithelial Electrical Resistance (TEER) Incubate->TEER Viral_Load B. Quantify viral load (RT-qPCR from apical wash and cell lysates) Incubate->Viral_Load Cytotoxicity C. Assess cytotoxicity (MTT/PrestoBlue assay) Incubate->Cytotoxicity Cytokines D. Measure cytokine release (ELISA from basolateral medium) Incubate->Cytokines Imaging E. Immunofluorescence imaging Incubate->Imaging

References

A Comparative Analysis of PI4KIIIbeta-IN-10 and Genetic Knockdown of PI4KIIIbeta

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Key Research Tools for Studying Phosphatidylinositol 4-Kinase III Beta

In the landscape of cell signaling and drug development, phosphatidylinositol 4-kinase III beta (PI4KIIIβ) has emerged as a critical enzyme involved in a myriad of cellular processes, including viral replication, cell migration, and oncogenic signaling.[1][2][3] Researchers seeking to elucidate the precise functions of PI4KIIIβ and explore its potential as a therapeutic target primarily rely on two powerful techniques: the use of selective chemical inhibitors and genetic knockdown. This guide provides a comparative analysis of a highly potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-10, and the widely used method of genetic knockdown, offering insights into their respective mechanisms, experimental considerations, and phenotypic outcomes.

This compound is a potent small molecule inhibitor of PI4KIIIβ with a reported IC50 of 3.6 nM.[4][5][6] Its high selectivity makes it a valuable tool for acutely inhibiting the enzymatic activity of PI4KIIIβ, allowing for the study of immediate cellular responses. In contrast, genetic knockdown , typically achieved through the use of small interfering RNA (siRNA), leads to a reduction in the total cellular level of the PI4KIIIβ protein.[7][8][9] This approach is useful for investigating the long-term consequences of reduced PI4KIIIβ expression.

Comparative Data Overview

The following tables summarize the key characteristics and reported effects of this compound and genetic knockdown of PI4KIIIbeta, drawing from various experimental studies.

Parameter This compound Genetic Knockdown of PI4KIIIbeta (siRNA)
Mechanism of Action Potent and selective ATP-competitive inhibitor of PI4KIIIβ kinase activity.[10][11]Post-transcriptional gene silencing, leading to degradation of PI4KIIIβ mRNA and reduced protein expression.[12][13]
Speed of Onset Rapid, with effects observable within minutes to hours of treatment.[4]Slower, typically requiring 24-72 hours for significant protein depletion.[7][14]
Reversibility Reversible upon washout of the compound.Long-lasting, requiring new protein synthesis to restore levels.
Specificity Highly selective for PI4KIIIβ over other lipid kinases.[4][15]Highly specific to the PI4KIIIβ mRNA sequence.
Off-Target Effects Minimal off-target inhibition of related lipid kinases at working concentrations.[4][5] Weak inhibition of PI3KC2γ, PI3Kα, and PI4KIIIα at higher concentrations.[4][15]Potential for off-target effects due to unintended silencing of other genes.

Phenotypic Effects: A Comparative Summary

Cellular Process Effect of this compound Effect of PI4KIIIbeta Knockdown
Cell Proliferation Can decrease cell proliferation in some cancer cell lines.[7]Inconsistent effects reported; no effect on proliferation in COS-7 cells, but can induce apoptosis in MDA-MB-231 cells.[14][16]
Apoptosis Can induce apoptosis in certain cancer cells.[14]Induces apoptosis in MDA-MB-231 breast cancer cells.[14][16]
Cell Migration & Invasion Not explicitly detailed in the provided search results.Decreases cell migration and invasion in NIH3T3 fibroblasts and MDA-MB-231 breast cancer cells.[1][8]
Focal Adhesions Not explicitly detailed in the provided search results.Regulates focal adhesion number.[1]
Viral Replication Potent inhibitor of the replication of various RNA viruses, including Hepatitis C virus and rhinoviruses.[11][17][18]Essential for the replication of several RNA viruses.[2][19]
PI4P Levels Reduces cellular levels of phosphatidylinositol 4-phosphate (PI4P).[19]Markedly reduces basal levels of PI4P and PI(4,5)P2.[14]
Akt Signaling Not explicitly detailed in the provided search results.Can lead to enhanced Akt phosphorylation in MDA-MB-231 cells.[14][16]

Experimental Protocols

This compound Inhibition Assay
  • Cell Culture: Plate cells (e.g., Huh-7, HEK293T) in appropriate growth medium and allow them to adhere overnight.[4]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[5] Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 18, or 24 hours).[4][20]

  • Analysis: Following incubation, cells can be lysed for biochemical assays (e.g., Western blotting, kinase assays) or subjected to phenotypic analysis (e.g., viability assays, viral replication assays).[4][11]

Genetic Knockdown of PI4KIIIbeta using siRNA
  • Cell Seeding: Seed cells (e.g., MDA-MB-231, COS-7) in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]

  • siRNA Preparation: Dilute PI4KIIIβ-specific siRNA and a non-targeting control siRNA in siRNA transfection medium.[12]

  • Transfection Reagent Preparation: Dilute the siRNA transfection reagent in siRNA transfection medium.

  • Complex Formation: Mix the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-45 minutes to allow for the formation of transfection complexes.[12]

  • Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.[7][14]

  • Analysis: Harvest the cells for analysis of protein levels (Western blot) to confirm knockdown and for subsequent phenotypic or signaling experiments.[7][8]

Visualizing the Pathways and Workflows

Signaling Pathway of PI4KIIIβ

PI4KIIIbeta_Signaling PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P Catalyzes PIP5K PIP5K PI4P->PIP5K Substrate Golgi Golgi/TGN Trafficking PI4P->Golgi Viral_Replication Viral Replication PI4P->Viral_Replication PIP2 Phosphatidylinositol 4,5-Bisphosphate (PIP2) PIP5K->PIP2 Akt_Signaling Akt Signaling PIP2->Akt_Signaling Experimental_Workflow cluster_inhibitor This compound cluster_knockdown Genetic Knockdown (siRNA) Inhibitor_Start Cell Seeding Inhibitor_Treatment Add this compound Inhibitor_Start->Inhibitor_Treatment Inhibitor_Incubation Short Incubation (min to hrs) Inhibitor_Treatment->Inhibitor_Incubation Inhibitor_Analysis Phenotypic/Biochemical Analysis Inhibitor_Incubation->Inhibitor_Analysis Knockdown_Start Cell Seeding Knockdown_Transfection siRNA Transfection Knockdown_Start->Knockdown_Transfection Knockdown_Incubation Long Incubation (24-72 hrs) Knockdown_Transfection->Knockdown_Incubation Knockdown_Analysis Protein Knockdown Verification & Analysis Knockdown_Incubation->Knockdown_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of PI4KIIIbeta-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of the potent and selective PI4KIIIβ inhibitor, PI4KIIIbeta-IN-10. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this compound should be handled with caution, treating it as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste disposal. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Butyl rubber or thick nitrile gloves are recommended, especially when handling solutions containing Dimethyl Sulfoxide (DMSO), as DMSO can facilitate skin absorption of other chemicals.[1]

  • Laboratory Coat: To protect skin and clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form—solid (pure compound), in solution, or as contaminated labware.

Disposal of Solid this compound Waste

Unused or expired solid this compound should be disposed of as hazardous chemical waste.

  • Step 1: Containerize: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. Do not mix with other waste types unless instructed to do so by your EHS department.

  • Step 2: Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and any known hazards.

  • Step 3: Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Disposal of this compound Solutions

This compound is frequently dissolved in solvents like DMSO. These solutions must be treated as hazardous waste.

  • Step 1: Waste Collection: Collect all solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container.[2] This container should be compatible with the solvents used (e.g., a polyethylene container for organic solvents).

  • Step 2: Segregation: Do not mix this compound solutions with incompatible waste streams. For instance, organic solvent waste should be kept separate from aqueous or acidic waste.[3]

  • Step 3: Labeling: Clearly label the waste container with "Hazardous Waste" and list all constituents, including "this compound" and the solvent(s) (e.g., "Dimethyl Sulfoxide").

  • Step 4: Awaiting Pickup: Store the container in a designated satellite accumulation area for collection by your institution's EHS personnel. Under no circumstances should solutions containing this compound be poured down the drain.

Disposal of Contaminated Labware

Disposable items that have come into contact with this compound must be disposed of carefully to prevent accidental exposure.

  • Non-Sharp Items (e.g., pipette tips, microfuge tubes, gloves):

    • Step 1: Place all contaminated non-sharp items into a designated hazardous waste bag or container.

    • Step 2: This container should be clearly labeled as "Hazardous Chemical Waste" and specify the contaminant (this compound).

    • Step 3: Once full, seal the container and arrange for pickup through your EHS department.

  • Chemically Contaminated Sharps (e.g., needles, syringes, glass Pasteur pipettes):

    • Step 1: Dispose of all chemically contaminated sharps immediately into a designated, puncture-resistant sharps container.[4][5][6]

    • Step 2: The sharps container must be clearly labeled to indicate that it contains chemically contaminated sharps.[7]

    • Step 3: Do not overfill the container; it is considered full when it is about three-quarters full.[5]

    • Step 4: Once full, permanently seal the container and manage it for disposal through your institution's hazardous waste program.[4][5]

Data Presentation: Disposal Summary Table

Waste TypeContainerLabeling RequirementsDisposal Pathway
Solid this compound Sealed, chemically compatible container"Hazardous Waste," "this compound"Institutional Hazardous Waste Collection
This compound in Solution Leak-proof, sealed, solvent-compatible container"Hazardous Waste," list all chemical constituentsInstitutional Hazardous Waste Collection
Contaminated Non-Sharps Labeled hazardous waste bag or container"Hazardous Chemical Waste," "this compound contaminated"Institutional Hazardous Waste Collection
Contaminated Sharps Puncture-resistant sharps container"Chemically Contaminated Sharps"Institutional Hazardous Waste Collection

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Final Disposal start This compound Waste Generated is_solid Solid Compound? start->is_solid is_solution Solution? start->is_solution is_labware Contaminated Labware? start->is_labware solid_waste Containerize in a sealed, labeled chemical waste bin is_solid->solid_waste Yes solution_waste Collect in a sealed, labeled solvent waste container is_solution->solution_waste Yes is_sharp Sharp or Non-Sharp? is_labware->is_sharp Yes final_disposal Store in Satellite Accumulation Area for EHS Pickup solid_waste->final_disposal solution_waste->final_disposal sharp_waste Place in a labeled, puncture-resistant sharps container is_sharp->sharp_waste Sharp non_sharp_waste Place in a labeled, hazardous waste bag/bin is_sharp->non_sharp_waste Non-Sharp sharp_waste->final_disposal non_sharp_waste->final_disposal

Caption: Workflow for this compound Waste Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.